molecular formula C5H12ClNO B2968318 1-(Azetidin-2-yl)ethanol;hydrochloride CAS No. 2378502-73-7

1-(Azetidin-2-yl)ethanol;hydrochloride

Cat. No.: B2968318
CAS No.: 2378502-73-7
M. Wt: 137.61
InChI Key: NGYQXSQAMLQSIF-UHFFFAOYSA-N
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Description

1-(Azetidin-2-yl)ethanol;hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azetidin-2-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4(7)5-2-3-6-5;/h4-7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYQXSQAMLQSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-73-7
Record name 1-(azetidin-2-yl)ethan-1-ol hydrochloride
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Foundational & Exploratory

1-(Azetidin-2-yl)ethanol hydrochloride chemical structure and properties

[1][3][4]

Introduction & Structural Identity[1][2][3][5]

1-(Azetidin-2-yl)ethanol hydrochloride is a constrained, saturated N-heterocyclic building block featuring an azetidine ring substituted at the C2 position with a 1-hydroxyethyl group.[2][3] As a hydrochloride salt, it serves as a stable, water-soluble precursor for introducing the conformationally restricted azetidine motif into bioactive molecules.[2]

This scaffold is structurally significant because it introduces two contiguous chiral centers (C2 on the ring and C1 on the ethyl chain), offering four potential stereoisomers.[1][2] It acts as a rigid bioisostere of pyrrolidine and piperidine derivatives, often used to modulate lipophilicity (LogP), basicity (pKa), and metabolic stability in lead optimization.[2]

Chemical Identity[2][3][4][6][7][8][9][10][11]
  • IUPAC Name: 1-(Azetidin-2-yl)ethan-1-ol hydrochloride[2]

  • Common Synonyms:

    
    -Methyl-2-azetidinemethanol HCl; 2-(1-Hydroxyethyl)azetidine HCl[2][3]
    
  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    HCl[1][2]
  • Molecular Weight: 137.61 g/mol (Salt); 101.15 g/mol (Free Base)[1][2]

  • CAS Number (Generic): 1556130-59-6 (Refers to related base/isomer generic; specific stereoisomers have unique IDs).[1][2][3]

Stereochemical Complexity

The molecule possesses two stereocenters:[3]

  • C2 of the Azetidine Ring: Determines the vector of the side chain.[1][2]

  • C1 of the Ethanol Chain: Determines the orientation of the hydroxyl group.[1][2]

This results in four distinct stereoisomers:

  • (2S, 1'S)[2][4]

  • (2S, 1'R)[2]

  • (2R, 1'S)[2]

  • (2R, 1'R)[2][4]

In drug discovery, the specific diastereomer chosen can drastically alter potency and selectivity due to the precise spatial arrangement of the hydrogen bond donor (-OH) and the basic amine (-NH).[2]

Physicochemical Properties[1][2][3][11][12][13]

The azetidine ring is highly strained (~26 kcal/mol), which influences its reactivity and basicity compared to larger rings like pyrrolidine.[1][2]

PropertyValue / DescriptionMechanism/Relevance
Physical State White to off-white solid (HCl salt)Salt formation stabilizes the amine and prevents polymerization.[1][2][3]
Solubility High in H

O, MeOH, DMSO
Polar ionic character of the HCl salt.[1][2]
pKa (Conjugate Acid) ~10.0 - 10.5 (Estimate)Azetidines are generally more basic than pyrrolidines due to ring strain effects on hybridization.[1][2]
LogP (Free Base) ~ -0.5 to 0.1Low lipophilicity makes it ideal for lowering cLogP in drug candidates.[1][2]
H-Bond Donors 3 (NH

, OH)
Critical for interactions with receptor binding pockets.[1][2]
H-Bond Acceptors 2 (N, O)The oxygen atom can serve as an acceptor in the free base form.[1][2]

Synthetic Methodology

The synthesis of 1-(Azetidin-2-yl)ethanol hydrochloride typically proceeds through the reduction of a ketone intermediate or the addition of a methyl nucleophile to an aldehyde, starting from protected azetidine-2-carboxylic acid.[2][3]

Core Synthetic Pathway (Grignard Addition)

This route allows for the introduction of the methyl group and the creation of the second chiral center.[1][2]

Step 1: Weinreb Amide Formation

23

Step 2: Grignard Addition Reaction with Methylmagnesium Bromide (MeMgBr) yields the ketone (

123

Step 3: Stereoselective Reduction The ketone is reduced to the alcohol.[1][2][5] Using standard NaBH

1212

Step 4: Deprotection & Salt Formation The protecting group (Boc/Cbz) is removed (acidic conditions or hydrogenation), and the free amine is treated with HCl to form the stable hydrochloride salt.[1][2]

Visualization of Synthetic Logic

SynthesisStartN-Boc-Azetidine-2-COOHWeinrebWeinreb Amide(Intermediate)Start->WeinrebEDC, N,O-dimethylhydroxylamineKetoneN-Boc-2-AcetylazetidineWeinreb->KetoneMeMgBr (0°C)AlcoholN-Boc-1-(Azetidin-2-yl)ethanolKetone->AlcoholNaBH4 (Racemic)or CBS Catalyst (Chiral)Final1-(Azetidin-2-yl)ethanol HClAlcohol->Final1. HCl/Dioxane (Deprotection)2. Crystallization

Figure 1: Step-wise synthesis from commercially available amino acid precursors.

Applications in Drug Discovery[1][2][12][15][16]

A. Conformational Restriction

The azetidine ring locks the N-C-C-O dihedral angle, reducing the entropic penalty upon binding to a protein target.[1][2] This is superior to flexible amino alcohol chains (e.g., alaninol derivatives) where the free rotation can lead to "floppy" binding modes.[1][2]

B. "Magic Methyl" Effect

The addition of the methyl group (converting the primary alcohol azetidin-2-yl-methanol to the secondary alcohol 1-(azetidin-2-yl)ethanol) often results in the "Magic Methyl" effect.[2][3] This can:

  • Fill hydrophobic pockets: The methyl group can displace high-energy water molecules in a receptor pocket, boosting potency (often 10-fold).[1][2]

  • Shield the Oxygen: Steric bulk can modulate the metabolic susceptibility of the adjacent hydroxyl group.[1][2]

C. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high solubility, this fragment is an excellent "seed" for FBDD campaigns.[2] It can be elaborated at the nitrogen (via amidation, reductive amination, or SNAr) or the oxygen (ether formation) to grow into a lead compound.[2]

Key Biological Targets:

  • GPCRs: Azetidines mimic the proline motif found in many peptide ligands.[1][2]

  • Kinases: The amino-alcohol motif can chelate magnesium ions or hydrogen bond with the hinge region.[1][2]

  • Neuronal Receptors: Analogues of nicotine and neurotransmitters often utilize small azacycles.[1][2]

Handling & Safety Protocols

As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply.[1][2]

  • Hygroscopicity: The HCl salt is likely hygroscopic.[1][2] Store in a desiccator at -20°C to prevent deliquescence.

  • Stability: Stable under acidic and neutral conditions.[1][2] The free base may be prone to polymerization or ring-opening if heated excessively in the presence of strong nucleophiles.[1][2][3]

  • Toxicology: Azetidines can be biologically active.[1][2][6] While this specific fragment is a building block, treat it as a potential irritant and sensitizer.[1][2] Use proper PPE (gloves, goggles, fume hood).[1]

References

  • Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [2]

  • Lowe, G. (2010).[1][2] Azetidines in Medicinal Chemistry. In Heterocycles in Natural Product Synthesis. Wiley-VCH.[1][2][3]

  • Soda, G., et al. (2017).[1][2] Stereoselective Synthesis of Chiral Azetidines. Chemical Reviews. [2]

  • PubChem Database. (2024).[1][2] Compound Summary: Azetidine Derivatives. National Center for Biotechnology Information.[1][2]

alpha-methyl-2-azetidinemethanol hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereochemical Identification and Synthetic Utility of


-Methyl-2-azetidinemethanol HCl 

Part 1: Executive Summary & Core Directive

The Challenge of Identification: The compound


-methyl-2-azetidinemethanol hydrochloride  (IUPAC: 1-(azetidin-2-yl)ethanol hydrochloride) is a specialized chiral intermediate, not a commodity chemical. Unlike its des-methyl analogue (2-azetidinemethanol), it does not possess a single, universally recognized CAS number for the hydrochloride salt in public commercial databases. It is frequently encountered in patent literature as a precursor for neuronal nicotinic acetylcholine receptor (nAChR) agonists.

Operational Directive: This guide addresses the "Identity Crisis" by deconstructing the molecule into its definable stereoisomers and providing a validated synthetic pathway. Researchers must recognize that "alpha-methyl" introduces a second chiral center, creating four distinct stereoisomers.

Part 2: Chemical Identity & Nomenclature Matrix

The term "


-methyl" refers to the methyl substitution on the methanol carbon (the 

-carbon relative to the ring), effectively converting the side chain from a hydroxymethyl group to a 1-hydroxyethyl group.
Validated Nomenclature
AttributeDetail
Common Name

-Methyl-2-azetidinemethanol HCl
IUPAC Name 1-(Azetidin-2-yl)ethanol hydrochloride
Structure Azetidine ring substituted at position 2 with a 1-hydroxyethyl group (

).[1]
Molecular Formula

Molecular Weight 115.17 g/mol (Free Base) / 151.63 g/mol (HCl Salt)
The Stereochemical Matrix (Critical)

Because the side chain creates a new chiral center, you are dealing with diastereomers. A single CAS number often refers to the racemate or is undefined.

Isomer ConfigurationDescriptionSynthetic Relevance

ChiralOften the bioactive isomer for nAChR ligands.

ChiralDiastereomer of the above; often a byproduct.

ChiralEnantiomer of

.

ChiralEnantiomer of

.
Racemate MixtureThe product of non-stereoselective reduction.

Note on CAS Lookup: If you cannot find the exact CAS for the HCl salt, search for the N-protected precursor which is often indexed.

  • Example Precursor CAS:2680662-54-6 (Benzyl 2-(1-hydroxyethyl)azetidine-1-carboxylate).

Part 3: Synthetic Pathways (Methodology)

Since the salt is rarely available off-the-shelf, synthesis is the primary mode of acquisition. Two robust pathways exist: Grignard Addition (Route A) and Ketone Reduction (Route B).

Validated Workflow (Graphviz)

SynthesisPath Start Start: N-Boc-Azetidine-2-carboxaldehyde Grignard Route A: Add MeMgBr (Methyl Grignard) (-78°C to 0°C) Start->Grignard Intermediate Intermediate: N-Boc-1-(azetidin-2-yl)ethanol (Mix of Diastereomers) Grignard->Intermediate Ketone Start: N-Boc-2-Acetylazetidine Reduction Route B: Add NaBH4 or L-Selectride (Stereocontrol Step) Ketone->Reduction Reduction->Intermediate Separation Purification: Flash Chromatography (Separate alpha-S / alpha-R) Intermediate->Separation Deprotection Deprotection: HCl in Dioxane/MeOH Separation->Deprotection Final Final Product: alpha-Methyl-2-azetidinemethanol HCl Deprotection->Final

Caption: Figure 1. Dual synthetic pathways for accessing specific stereoisomers of


-methyl-2-azetidinemethanol HCl.
Detailed Protocol: Route B (Ketone Reduction)

This route is preferred for scalability.

  • Starting Material: Dissolve N-Boc-2-acetylazetidine (1.0 eq) in anhydrous Methanol (0.2 M).

  • Reduction: Cool to

    
    . Add Sodium Borohydride  (
    
    
    
    , 1.5 eq) portion-wise over 30 minutes.
    • Causality: Low temperature prevents over-reduction and minimizes side reactions.

    • Stereocontrol: Using

      
       yields a mixture of diastereomers (approx 1:1 to 3:1 depending on conditions). For high diastereoselectivity (e.g., favoring the syn or anti isomer), use bulky hydrides like L-Selectride  at 
      
      
      
      .
  • Quench: Add saturated

    
     solution. Extract with EtOAc.[2]
    
  • Purification (Critical): The resulting N-Boc alcohols are diastereomers with different physical properties (

    
     values). Separate them using silica gel chromatography (Hexane/EtOAc gradient) before  removing the Boc group.
    
  • Deprotection: Dissolve the purified N-Boc intermediate in

    
    . Add 
    
    
    
    in Dioxane (5 eq). Stir at RT for 2 hours.
  • Isolation: Concentrate in vacuo to yield the hygroscopic

    
    -methyl-2-azetidinemethanol hydrochloride  salt.
    

Part 4: Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in neuropharmacology, specifically for Nicotinic Acetylcholine Receptors (nAChRs) .

  • A-85380 Analogues: The parent compound, A-85380, is an ether derived from 2-azetidinylmethanol. The

    
    -methyl derivative (1-(azetidin-2-yl)ethanol) is used to explore the "methyl effect"—how steric bulk at the chiral center influences binding affinity to 
    
    
    
    or
    
    
    nAChR subtypes.
  • Conformational Constraint: The azetidine ring constrains the N-O distance, mimicking the pyrrolidine ring of nicotine but with different vector geometry.

Part 5: Analytical Characterization

To validate your synthesis, compare against these expected parameters for the HCl salt:

  • Physical State: White to off-white hygroscopic solid.

  • Solubility: Highly soluble in water, methanol; sparingly soluble in dichloromethane.

  • 
     NMR (D
    
    
    
    O, 400 MHz):
    • 
       ppm (d, 3H, 
      
      
      
      doublet) - Diagnostic peak for
      
      
      -methyl.
    • 
       ppm (m, 2H, Ring 
      
      
      
      ).
    • 
       ppm (m, 3H, Ring 
      
      
      
      + Ring
      
      
      ).
    • 
       ppm (m, 1H, Side chain 
      
      
      
      -OH).

References

  • PubChem Compound Summary. Azetidin-2-ylmethanol (Des-methyl analog reference).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSRC Database. 1-(Azetidin-2-yl)ethanol hydrochloride Entry. Retrieved from [Link]

  • Google Patents.Process for synthesis of azetidine derivatives (General Azetidine Synthesis). US Patent 4966979A.

Sources

An In-depth Technical Guide to 2-(1-hydroxyethyl)azetidine hydrochloride: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique conformational rigidity and ability to introduce three-dimensionality have made it an attractive component in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 2-(1-hydroxyethyl)azetidine hydrochloride, including its nomenclature, predicted properties, potential synthetic routes, and applications in drug discovery.

Nomenclature and Chemical Identity

The compound in focus is the hydrochloride salt of an azetidine ring substituted at the 2-position with a 1-hydroxyethyl group.

IUPAC Name: (RS)-1-(azetidin-2-yl)ethan-1-ol hydrochloride

The "(RS)" designation indicates a racemic mixture at the chiral center of the 1-hydroxyethyl group. The specific stereochemistry at the 2-position of the azetidine ring would be designated as (R) or (S) if known.

Synonyms:

  • 2-(1-hydroxyethyl)azetidinium chloride

  • α-methyl-2-azetidinemethanol hydrochloride

Physicochemical Properties

PropertyPredicted ValueRationale/Reference
Molecular Formula C₅H₁₂ClNOBased on the chemical structure
Molecular Weight 137.61 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidTypical for hydrochloride salts of small organic molecules[6]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)The hydrochloride salt form enhances aqueous solubility[4]
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents.General stability for hydrochloride salts.[5]

Synthesis Strategies

The synthesis of 2-substituted azetidines can be challenging due to the ring strain of the four-membered ring.[7] However, several general strategies for azetidine synthesis can be adapted.[8][9] A plausible synthetic approach for 2-(1-hydroxyethyl)azetidine hydrochloride is outlined below.

Proposed Synthetic Workflow

A potential route involves the multi-step synthesis starting from a suitable precursor, followed by the formation of the azetidine ring and subsequent deprotection.

Synthetic_Workflow A N-protected-L-aspartic acid β-ester B N-protected-4-amino-3-hydroxybutanoate A->B Selective Reduction C N-protected-azetidin-2-one B->C Intramolecular Cyclization D N-protected-azetidine-2-carbaldehyde C->D Reduction E N-protected-2-(1-hydroxyethyl)azetidine D->E Grignard Reaction (MeMgBr) F 2-(1-hydroxyethyl)azetidine E->F Deprotection G 2-(1-hydroxyethyl)azetidine hydrochloride F->G Salt Formation (HCl)

Caption: Proposed synthetic workflow for 2-(1-hydroxyethyl)azetidine hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Reduction of N-protected-L-aspartic acid β-ester The starting material, an N-protected β-ester of L-aspartic acid (e.g., N-Boc-L-aspartic acid β-methyl ester), is selectively reduced at the α-carboxylic acid to the corresponding alcohol. This can be achieved using a mild reducing agent like sodium borohydride in the presence of a Lewis acid.

Step 2: Intramolecular Cyclization The resulting N-protected-4-amino-3-hydroxybutanoate is then cyclized to form the azetidin-2-one (β-lactam) ring. This is typically achieved by activating the hydroxyl group (e.g., via mesylation) followed by base-mediated intramolecular nucleophilic substitution.

Step 3: Reduction of the β-lactam The carbonyl group of the N-protected-azetidin-2-one is reduced to a methylene group to form the corresponding N-protected azetidine. This can be accomplished using a strong reducing agent such as lithium aluminum hydride.

Step 4: Oxidation and Grignard Reaction The resulting N-protected-azetidin-2-ylmethanol is oxidized to the corresponding aldehyde, N-protected-azetidine-2-carbaldehyde. Subsequent treatment with a Grignard reagent, such as methylmagnesium bromide, will yield the desired N-protected-2-(1-hydroxyethyl)azetidine.

Step 5: Deprotection The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the free base, 2-(1-hydroxyethyl)azetidine.

Step 6: Salt Formation The final product, 2-(1-hydroxyethyl)azetidine hydrochloride, is obtained by treating a solution of the free base with hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) followed by precipitation or crystallization.

Applications in Drug Discovery

The azetidine moiety is a key structural feature in several FDA-approved drugs, including baricitinib and cobimetinib, where it enhances metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[1][3] The introduction of a 2-(1-hydroxyethyl) substituent provides a chiral secondary alcohol, which can serve as a hydrogen bond donor and acceptor, potentially improving binding affinity to biological targets.

Potential Therapeutic Areas
  • CNS Disorders: Azetidine derivatives have shown promise as modulators of central nervous system targets.[1] The polarity and hydrogen bonding capabilities of the hydroxyl group could be beneficial for targeting neuroreceptors.

  • Oncology: The azetidine scaffold is present in anticancer agents like cobimetinib.[3] This building block could be incorporated into novel kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: The β-lactam subclass of azetidines has a long history as antibiotics.[10] While this compound is not a β-lactam, the azetidine ring itself can be explored in the design of novel antibacterial or antiviral compounds.

Azetidine_in_Drug_Discovery cluster_0 Azetidine Scaffold cluster_1 Pharmacokinetic & Physicochemical Properties cluster_2 Therapeutic Outcomes Azetidine Azetidine Ring Solubility Improved Solubility Azetidine->Solubility Metabolic_Stability Enhanced Metabolic Stability Azetidine->Metabolic_Stability Three_Dimensionality Increased sp3 Character Azetidine->Three_Dimensionality Bioavailability Enhanced Bioavailability Solubility->Bioavailability Reduced_Toxicity Favorable Toxicity Profile Metabolic_Stability->Reduced_Toxicity Receptor_Binding Improved Receptor Binding Three_Dimensionality->Receptor_Binding Therapeutic_Efficacy Therapeutic_Efficacy Receptor_Binding->Therapeutic_Efficacy Bioavailability->Therapeutic_Efficacy Reduced_Toxicity->Therapeutic_Efficacy

Caption: The role of the azetidine scaffold in improving drug properties.

Safety and Handling

As with any chemical reagent, 2-(1-hydroxyethyl)azetidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on safety data for similar compounds like azetidine hydrochloride, it may cause skin and serious eye irritation, as well as respiratory irritation.[11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[11]

References

  • Pharmaffiliates. Azetidine Hydrochloride. [Link]

  • Elsevier. Azetidine Synthesis. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. [Link]

  • PMC. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • AMERICAN ELEMENTS. Azetidines. [Link]

  • PubChem. 1-Aziridineethanol. [Link]

  • PubChem. CID 19438572. [Link]

  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

Sources

The Azetidine Imperative: Engineering Chiral Amino Alcohol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Advantage

In the landscape of modern drug discovery, the "escape from flatland" has driven medicinal chemists toward sp³-rich scaffolds. Chiral azetidine amino alcohols represent a high-value structural motif, offering a unique compromise between the conformational flexibility of acyclic chains and the rigidity of pyrrolidines.

This guide details the strategic deployment of chiral azetidine building blocks. We explore their physicochemical superiority as bioisosteres, delineate robust synthetic architectures for their construction, and provide a self-validating protocol for generating the core (S)-azetidine-2-methanol scaffold.

Structural Biology & MedChem Utility

The Strain-Energy Trade-off

The azetidine ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol , nearly identical to cyclobutane but significantly higher than pyrrolidine (~6 kcal/mol) [1]. This strain is not merely a synthetic liability; it is a thermodynamic spring that can be leveraged for covalent inhibition (e.g., ring-opening warheads) or to lock substituents into precise vectors that minimize entropic penalties upon binding.

Bioisosteric Profiling

Replacing a pyrrolidine or piperidine with an azetidine often results in favorable physicochemical shifts.[1]

Table 1: Comparative Physicochemical Properties of Cyclic Amines

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain (kcal/mol) ~25.4~6.2~0.5Azetidines are more susceptible to metabolic ring-opening if not properly substituted.
Basicity (pKa of conjugate acid) 11.2911.2711.22Slight modulation of basicity; N-substitution (e.g., fluorination) drastically lowers this.
Lipophilicity (LogP) LowerModerateHigherAzetidines generally lower LogD, improving solubility.
Gem-Dimethyl Effect HighModerateLowThe C-N-C angle (~90°) mimics a gem-dimethyl group, altering vector projection.

Data synthesized from standard heterocyclic profiling [2, 3].

Vector Analysis

The "butterfly" puckering of the azetidine ring (barrier to inversion ~1.3 kcal/mol) allows substituents at the C2 and C3 positions to explore distinct chemical space compared to the envelope conformation of pyrrolidine. This makes 3-hydroxyazetidines excellent scaffolds for fragment-based drug discovery (FBDD), projecting pharmacophores at unique angles.

Synthetic Architectures

Constructing chiral azetidine amino alcohols requires navigating the tension between ring strain and stereochemical integrity. Three primary architectures dominate the field.

Architecture A: Chiral Pool Reduction (C2-Substitution)

The most direct route to (S)- or (R)-azetidine-2-methanol utilizes the chiral pool, specifically Azetidine-2-carboxylic acid (AzeOH), which is structurally analogous to Proline.

  • Mechanism: Activation of the carboxylic acid (Mixed Anhydride) followed by hydride reduction.

  • Advantage: Enantiopurity is derived directly from the starting material.

Architecture B: De Novo Cyclization (Baldwin’s Rules)

For non-standard substitution patterns, cyclization of


-haloamines or 

-amino alcohols is required.
  • Mechanism: Intramolecular nucleophilic substitution (

    
    ). According to Baldwin’s rules, the 4-exo-tet  cyclization is favorable, despite the strain.
    
  • Critical Factor: The leaving group (LG) quality and the N-protecting group (PG) rotamer population dictate the rate.

Architecture C: Ring Functionalization (C3-Substitution)

Used heavily in the synthesis of MEK inhibitors (e.g., Cobimetinib).[2]

  • Mechanism: Nucleophilic addition (Grignard/Lithiate) to N-protected azetidin-3-one.

  • Advantage: Generates quaternary centers at C3 with high precision.

SyntheticStrategy Start Target Scaffold Selection Decision1 Substitution Site? Start->Decision1 RouteA C2-Substituted (e.g., Azetidine-2-methanol) Decision1->RouteA C2 RouteB C3-Substituted (e.g., 3-Hydroxyazetidine) Decision1->RouteB C3 MethodA Method: Chiral Pool Reduction Start: (S)-Azetidine-2-COOH RouteA->MethodA MethodB Method: Nucleophilic Addition Start: N-Boc-Azetidin-3-one RouteB->MethodB StepA1 1. Mixed Anhydride (iBuOCOCl) 2. NaBH4 Reduction MethodA->StepA1 StepB1 1. Grignard/Lithiate Addition 2. Deprotection MethodB->StepB1 ProductA Chiral C2-Amino Alcohol StepA1->ProductA ProductB Chiral C3-Amino Alcohol (Cobimetinib Core) StepB1->ProductB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substitution requirements.

Detailed Protocol: Synthesis of (S)-N-Boc-Azetidine-2-Methanol

Objective: Synthesis of a chiral building block via Architecture A . Rationale: This protocol uses the Mixed Anhydride method rather than Borane-THF. Borane can be hazardous on large scales and difficult to quench. The Mixed Anhydride/NaBH₄ method is scalable, cost-effective, and preserves the stereocenter [4].

Materials & Reagents[3]
  • (S)-N-Boc-Azetidine-2-carboxylic acid (1.0 equiv)

  • Isobutyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium Borohydride (NaBH₄) (3.0 equiv)

  • Solvents: THF (anhydrous), Methanol, Ethyl Acetate.

Step-by-Step Methodology
Phase 1: Activation (Mixed Anhydride Formation)
  • Setup: Charge a flame-dried round-bottom flask with (S)-N-Boc-Azetidine-2-carboxylic acid and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -15 °C using a salt/ice bath. Crucial: Temperature control prevents racemization and decomposition of the anhydride.

  • Base Addition: Add NMM dropwise via syringe. Stir for 5 minutes.

  • Activation: Add Isobutyl chloroformate dropwise over 10 minutes.

    • Self-Validating Checkpoint: Observe the formation of a white precipitate (NMM·HCl salts). If no precipitate forms, check moisture content of THF.

  • Aging: Stir at -15 °C for 30 minutes to ensure complete formation of the mixed anhydride.

Phase 2: Reduction
  • Preparation: In a separate vessel, dissolve NaBH₄ in a minimal amount of water (or methanol if strictly anhydrous conditions are not required, though water is preferred to solubilize the borohydride).

  • Addition: Add the NaBH₄ solution to the mixed anhydride suspension at -15 °C. Caution: Vigorous gas evolution (

    
     and 
    
    
    
    ).
  • Reaction: Allow the mixture to warm to 0 °C over 1 hour.

    • Self-Validating Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). Stain with Ninhydrin or KMnO4. The carboxylic acid spot (baseline) should disappear, and a new, less polar spot (alcohol) should appear.

Phase 3: Workup & Purification
  • Quench: Carefully quench with saturated

    
     solution at 0 °C.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl (cold), saturated

    
    , and brine.
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Gradient: 20% -> 50% EtOAc/Hexane) yields the pure amino alcohol as a clear oil or low-melting solid.

Case Study: Cobimetinib (MEK Inhibitor)

Cobimetinib (Cotellic) exemplifies the Architecture C strategy. The core pharmacophore is a 3-hydroxy-3-substituted azetidine .[3]

The Synthetic Logic

The azetidine ring in Cobimetinib is not merely a linker; it positions the piperidine ring and the hydroxyl group to interact with the ATP-binding pocket of MEK1. The synthesis avoids ring closure of a complex precursor. Instead, it utilizes a pre-formed azetidin-3-one, which serves as an electrophile for a Grignard reagent derived from a piperidine fragment [5].

Cobimetinib Precursor1 N-Cbz-Azetidin-3-one (Electrophile) Intermediate Quaternary Alkoxide Intermediate Precursor1->Intermediate Addition Precursor2 Piperidine-Grignard (Nucleophile) Precursor2->Intermediate Product 3-Hydroxy-3-piperidyl azetidine Core Intermediate->Product Workup Drug Cobimetinib (Final Drug) Product->Drug Amide Coupling & Deprotection

Figure 2: Convergent synthesis of the Cobimetinib core via Grignard addition to azetidinone.

Future Directions: Photoredox & Strain Release

The frontier of azetidine chemistry lies in strain-release functionalization . Recent work by Aggarwal and others utilizes [1.1.0]bicyclobutanes or propellanes. While currently more academic, these methods allow for the "insertion" of substituents across the ring, potentially accessing 2,4-disubstituted azetidines that are difficult to synthesize via classical cyclization [6].

References

  • Dudley, G. B., et al. (2021). "Ring Strain Energies of Azetidines and Related Heterocycles." Journal of Organic Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8939. Link (Note: Discusses comparative 4-membered ring properties).

  • Sirenko, V., et al. (2022). "Physicochemical Properties of Azetidine vs Piperidine." BenchChem Technical Notes. Link

  • Couty, F., & Evano, G. (2006).[4] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[5] Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib (GDC-0973)." ACS Medicinal Chemistry Letters, 3(5), 416-421. Link

  • Fawcett, A., et al. (2019). "Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society, 141(11), 4573-4578. Link

Sources

Technical Guide: Pharmacophore Properties of 1-(Azetidin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore properties, synthesis, and therapeutic applications of 1-(Azetidin-2-yl)ethanol derivatives.

Executive Summary: The Constrained Azetidine Scaffold

In medicinal chemistry, the 1-(Azetidin-2-yl)ethanol moiety represents a critical "constrained" pharmacophore. It serves as a rigidified analog of the pyrrolidine found in nicotine and the flexible ethylamine chain of acetylcholine. By incorporating the amine into a strained four-membered azetidine ring, this scaffold restricts the conformational freedom of the C2-substituent, locking the distance between the cationic center (nitrogen) and the hydrogen-bond acceptor (hydroxyl or ether oxygen) into a bioactive conformation.

Primary Application: Development of high-affinity ligands for neuronal Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


 and 

subtypes, for the treatment of neuropathic pain, cognitive deficits (Alzheimer’s/Schizophrenia), and smoking cessation.

Pharmacophore Modeling & Structural Logic

The Pharmacophoric Triangle

The biological activity of 1-(Azetidin-2-yl)ethanol derivatives is governed by three vector points. Modifications to these points drastically alter affinity and subtype selectivity.

FeatureChemical EntityPharmacological Function
Cationic Center Azetidine Nitrogen (

)
Mimics the quaternary ammonium of Acetylcholine (ACh). Protonated at physiological pH (pKa

9.5–10.5). Forms ionic interaction with the receptor's anionic site (e.g., Trp149 in

subunits).
H-Bond Acceptor Hydroxyl/Ether OxygenMimics the carbonyl oxygen of ACh or the pyridine nitrogen of Nicotine. Accepts a hydrogen bond from the receptor.
Linker Geometry C2-Ethyl Chiral ChainControls the distance (

) between

and

. The rigid azetidine ring prevents "collapse" of the chain, maintaining

.
Stereochemical Criticality

The 1-(Azetidin-2-yl)ethanol scaffold contains two chiral centers :

  • C2 of the Azetidine Ring: Determines the vector of the side chain.

  • C1 of the Ethanol Side Chain: Determines the orientation of the hydroxyl group.

Research indicates that the (2S) configuration at the azetidine ring is often essential for high affinity at nAChRs, mimicking the natural (S)-nicotine and (S)-proline geometry. The stereochemistry at the ethanol carbon further refines selectivity between


 (high affinity) and 

(ganglionic, side-effect associated) subtypes.

Mechanism of Action: nAChR Modulation

These derivatives function primarily as partial agonists or desensitizers of nAChRs.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of binding 1-(Azetidin-2-yl)ethanol derivatives to presynaptic nAChRs in the CNS.

nAChR_Signaling Ligand 1-(Azetidin-2-yl)ethanol Derivative Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (Kd ~ nM) Receptor->Receptor Desensitization (Long-term exposure) IonFlux Conformational Change Na+/Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization VCC Voltage-Gated Ca2+ Channels (Opening) Depolarization->VCC Exocytosis Vesicle Fusion & Neurotransmitter Release VCC->Exocytosis Ca2+ Trigger Effect Analgesia / Cognitive Enhancement (Dopamine/GABA/Glutamate) Exocytosis->Effect

Caption: Signal transduction cascade initiated by azetidinyl ligands. Note the desensitization pathway, which is critical for the efficacy of partial agonists like Sazetidine-A.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 1-(Azetidin-2-yl)ethanol core affect pharmacological parameters.

Modification SiteSubstituentEffect on Potency/SelectivityMechanistic Insight
Azetidine Nitrogen (

)

(Secondary Amine)
High Affinity Essential for cation-

interaction.

(Tertiary Amine)
Reduced AffinitySteric bulk interferes with the binding pocket (unlike in nicotine where

is tolerated).

/

(Protecting Group)
Inactive Loss of basicity prevents protonation.
Ethanol Oxygen (

)

(Free Alcohol)
Moderate AffinityGood H-bond donor, but often metabolically labile (glucuronidation).

(e.g., Pyridyl)
Highest Affinity Adds

stacking interactions with aromatic residues (Tyr/Trp) in the receptor.
Azetidine Ring (C3/C4)

(Fluorine)
Modulates pKaLowers amine pKa, potentially improving blood-brain barrier (BBB) permeability.

Experimental Protocols

Synthesis of 1-(Azetidin-2-yl)ethanol

Objective: Stereoselective synthesis of the core scaffold from L-azetidine-2-carboxylic acid or via reduction of precursors.

Methodology:

  • Starting Material: commercially available (S)-1-Boc-azetidine-2-carboxylic acid .

  • Activation: React with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

  • Reduction: Add

    
     (in methanol) dropwise. Note: Use of stronger reducing agents like 
    
    
    
    on the ester can also work but requires careful temp control to avoid ring opening.
  • Grignard Addition (for substituted ethanol): Instead of full reduction to the primary alcohol, convert acid to Weinreb amide, then react with

    
     to get the ketone (1-(azetidin-2-yl)ethanone), followed by stereoselective reduction (e.g., L-Selectride) to yield the chiral ethanol.
    
  • Deprotection: Remove Boc group using TFA/DCM (1:1) at 0°C.

Radioligand Binding Assay (Validation)

Objective: Determine binding affinity (


) for 

nAChRs.

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 
    
    
    
    for 20 min.
  • Incubation:

    • Ligand: 1-(Azetidin-2-yl)ethanol derivative (10 concentrations,

      
       to 
      
      
      
      M).
    • Radioligand:

      
      -Epibatidine (0.5 nM) or 
      
      
      
      -Cytisine.
    • Nonspecific Binding: Determine in presence of 300

      
      M (-)-nicotine.
      
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes α4β2 nicotinic acetylcholine receptors without activating them." Molecular Pharmacology. Link

  • Kozikowski, A. P., et al. (2007). "Chemistry and pharmacological characterization of novel nitrogen analogs of AMOP-H-OH (Sazetidine-A) as α4β2-nAChR selective partial agonists." Journal of Medicinal Chemistry. Link

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

  • Carroll, F. I., et al. (2010). "Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-(substituted)azetidines." Journal of Medicinal Chemistry. Link

  • ChemSrc. (2024). "1-(Azetidin-2-yl)ethanol Structure and CAS Data." ChemSrc Database. Link

Technical Guide: Solubility & Stability Profiling of Azetidin-2-yl-ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidin-2-yl-ethanol HCl (2-(Azetidin-2-yl)ethanol hydrochloride) is a critical chiral building block in the synthesis of next-generation pharmaceutical agents. The azetidine ring, possessing significant ring strain (~25.4 kcal/mol), offers unique 3D-conformational properties that differentiate it from pyrrolidine or piperidine analogs. However, this strain also introduces specific stability challenges—primarily ring-opening susceptibility—that must be managed during storage and formulation.

This guide provides a technical framework for evaluating the solubility and stability of Azetidin-2-yl-ethanol HCl. It moves beyond generic data to provide self-validating experimental protocols and mechanistic insights into degradation pathways, ensuring robust handling in drug development pipelines.

Physicochemical Profile & Expected Properties[1][2][3]

While specific literature data for the ethanol-chain derivative (CAS 1781878-92-9 for free base) is less ubiquitous than its homologue Azetidin-2-yl-methanol, its behavior can be accurately predicted and validated through the following parameters.

Solid-State Characteristics
  • Appearance: Typically a white to off-white crystalline solid.

  • Hygroscopicity: High. Like most low-molecular-weight amine salts, this compound is prone to deliquescence. It readily absorbs atmospheric moisture, which can catalyze hydrolysis or ring-opening reactions.

  • Melting Point: Expected range 110–130°C (based on homologues), though purity dependent.

Solubility Profile (Predicted)

The hydrochloride salt significantly enhances aqueous solubility compared to the free base.

Solvent SystemPredicted SolubilityMechanistic Rationale
Water (pH 7.0) High (>100 mg/mL)Ionic dissociation of HCl salt; strong H-bonding potential.
0.1 N HCl HighCommon ion effect is minimal; compound remains fully protonated and stable.
Methanol/Ethanol Moderate to HighPolar protic solvents solvate the ionic pair effectively.
DMSO HighHigh dielectric constant supports the salt form.
Dichloromethane LowNon-polar nature resists solvation of the ionic lattice.
Ether/Hexane NegligibleStandard antisolvents for recrystallization.

Stability & Degradation Mechanisms[4]

The primary stability risk for Azetidin-2-yl-ethanol HCl is nucleophilic ring opening . While the HCl salt protects the nitrogen from oxidation, the ring strain makes the C2 and C4 positions susceptible to nucleophilic attack, particularly in basic or highly polar protic environments.

Degradation Pathways
  • Acid-Catalyzed Hydrolysis: Under extreme acidic conditions and heat, the ring may open to form a linear chloro-amine or amino-alcohol.

  • Nucleophilic Attack (Basic pH): Free-basing the salt in the presence of nucleophiles (e.g., OH-, alcohols) can trigger ring opening, relieving the ~25 kcal/mol strain.

  • Polymerization: Concentrated free-base solutions can undergo intermolecular nucleophilic attack (dimerization/oligomerization).

Visualization: Stability & Degradation Logic

The following diagram outlines the critical stability decision tree and degradation pathways.

AzetidineStability Compound Azetidin-2-yl-ethanol HCl Storage Storage Condition (-20°C, Desiccated) Compound->Storage Recommended Stress_Acid Stress: Strong Acid (> 60°C) Compound->Stress_Acid Exposure Stress_Base Stress: Basic pH (> pH 8) Compound->Stress_Base Exposure Result_Stable Stable (Protonated Ring) Storage->Result_Stable Maintains Integrity Result_Hydrolysis Ring Opening (Linear Amino-Alcohol) Stress_Acid->Result_Hydrolysis Nu: Attack (Cl-/H2O) Result_Polymer Oligomerization (Intermolecular Attack) Stress_Base->Result_Polymer Free Base Formation

Figure 1: Stability logic flow for Azetidin-2-yl-ethanol HCl, highlighting critical degradation risks under stress conditions.

Experimental Protocols for Validation

As a Senior Scientist, you must not rely on literature values alone. The following protocols are designed to generate empirically validated data specific to your batch.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in relevant vehicles.

  • Preparation: Calibrate HPLC/UPLC method. Prepare saturated solutions by adding excess Azetidin-2-yl-ethanol HCl to 2 mL of solvent (Water, PBS pH 7.4, MeOH).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Sampling: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PVDF). Note: Do not use Nylon filters if ring opening is suspected (potential adsorption).

  • Analysis: Dilute filtrate and quantify via HPLC against a standard curve.

  • pH Check: Measure the pH of the saturated aqueous solution. A significant drop indicates the acidic nature of the HCl salt; a rise may indicate degradation.

Protocol B: Stress Stability Profiling

Objective: Identify degradation products and "shelf-life" limits.

  • Control: 1 mg/mL solution in water, stored at 4°C.

  • Thermal Stress: 1 mg/mL solution at 60°C for 48 hours.

  • Acid/Base Stress:

    • 0.1 N HCl (60°C, 4 hours).

    • 0.1 N NaOH (Room Temp, 1 hour) — Expect rapid degradation.

  • Oxidative Stress: 3% H2O2 (Room Temp, 24 hours).

  • Analysis: Inject samples into HPLC-MS. Look for:

    • M+18 peaks: Indicates hydrolysis (water addition).

    • M+36 peaks: Indicates HCl addition (ring opening by chloride).

Protocol C: Hygroscopicity Assessment (DVS)

Objective: Determine handling requirements (glovebox vs. open bench).

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Cycle: 0% RH → 90% RH → 0% RH at 25°C. Step size: 10% RH.

  • Criteria:

    • < 2% mass gain: Non-hygroscopic.

    • 2–15% mass gain: Hygroscopic (Handle in desiccated conditions).

    • 15% mass gain: Deliquescent (Handle strictly in Glovebox/Inert atmosphere).

    • Prediction: This salt is likely Deliquescent (>15% gain).

Handling & Storage Recommendations

Based on the chemical structure and salt form, the following handling SOP is mandatory to maintain scientific integrity:

  • Primary Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The container must be tightly sealed with parafilm or electrical tape.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation (which triggers deliquescence).

  • Weighing: Perform weighing operations quickly. For precise analytical work, weigh inside a glovebox or use a static-free weighing boat.

  • Solution Stability: Aqueous solutions should be prepared fresh. If storage is necessary, freeze at -80°C. Avoid phosphate buffers > pH 8.0.

References

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved October 26, 2025, from [Link]

Methodological & Application

Application Note: Synthesis and Application of Chiral Ligands from 1-(Azetidin-2-yl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidine Scaffolds in Asymmetric Catalysis

Chiral azetidine derivatives are a highly valued class of ligands and organocatalysts in asymmetric synthesis. The inherent strain and conformational rigidity of the four-membered ring create a well-defined, sterically hindered chiral environment around a metal center, which is instrumental in achieving high levels of enantioselectivity.[1] This structural feature makes them powerful tools for synthesizing chiral molecules, a critical task in the pharmaceutical and agrochemical industries.[1][2] The azetidine motif is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2][3]

The precursor, 1-(Azetidin-2-yl)ethanol, combines the rigid azetidine framework with a β-amino alcohol moiety. This combination is particularly effective for catalysis, as the nitrogen and oxygen atoms can form a stable five-membered chelate ring with a metal center, creating a robust and stereochemically defined catalytic species. This application note provides a detailed protocol for the N-functionalization of 1-(Azetidin-2-yl)ethanol hydrochloride to generate a library of chiral ligands and demonstrates their application in a benchmark asymmetric catalytic reaction.

Core Synthetic Strategy: N-Functionalization

The primary route to diversifying the 1-(Azetidin-2-yl)ethanol scaffold is through functionalization of the secondary amine on the azetidine ring. The starting material is a hydrochloride salt, meaning the azetidine nitrogen is protonated. Therefore, the initial step in any N-functionalization protocol is the neutralization of this salt with a suitable base to liberate the free amine. Following neutralization, the nucleophilic nitrogen can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted chiral ligands. This approach allows for the systematic modification of the steric and electronic properties of the ligand to optimize its performance in a given catalytic transformation.

A common and straightforward method for this is direct N-alkylation using an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃).[3] This method is often performed without protection of the secondary alcohol, as the amine is significantly more nucleophilic, leading to selective N-alkylation.

Visualizing the Synthetic Approach

The overall strategy involves a two-stage process: first, the synthesis of a diverse set of ligands from a common chiral precursor, and second, the application of these ligands in asymmetric catalysis.

G start 1-(Azetidin-2-yl)ethanol Hydrochloride free_amine Free Amine (in situ) start->free_amine Base (e.g., K₂CO₃) ligand Chiral N-Alkyl Azetidinyl Ligand free_amine->ligand electrophile Electrophile (R-X) e.g., Benzyl Bromide electrophile->ligand N-Alkylation library Ligand Library (Diverse R groups) ligand->library

Caption: General scheme for the synthesis of a chiral ligand library.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of a representative chiral ligand, (S)-1-(1-benzylazetidin-2-yl)ethanol, and its subsequent use in the asymmetric ethylation of benzaldehyde.

Protocol 1: Synthesis of (S)-1-(1-benzylazetidin-2-yl)ethanol

This protocol details the direct N-alkylation of (S)-1-(Azetidin-2-yl)ethanol hydrochloride with benzyl bromide.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
(S)-1-(Azetidin-2-yl)ethanol hydrochloride137.615.01.0688 mg
Potassium Carbonate (K₂CO₃), anhydrous138.2112.52.51.73 g
Benzyl Bromide (BnBr)171.045.51.10.94 g (0.66 mL)
Acetonitrile (CH₃CN), anhydrous41.05--25 mL
Ethyl Acetate (EtOAc)88.11--As needed
Brine (Saturated NaCl solution)---As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As needed
Silica Gel (for column chromatography)---As needed

Experimental Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-1-(Azetidin-2-yl)ethanol hydrochloride (688 mg, 5.0 mmol) and anhydrous potassium carbonate (1.73 g, 12.5 mmol).

  • Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure neutralization of the hydrochloride salt.[3]

  • Addition of Electrophile: Add benzyl bromide (0.66 mL, 5.5 mmol) dropwise to the stirring suspension via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Rinse the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to afford the pure (S)-1-(1-benzylazetidin-2-yl)ethanol as a pale yellow oil.

Protocol 2: Application in Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol demonstrates the catalytic activity and enantioselectivity of the newly synthesized ligand in a classic C-C bond-forming reaction.[4][5]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
(S)-1-(1-benzylazetidin-2-yl)ethanol (Ligand)191.270.050.059.6 mg
Benzaldehyde106.121.01.0106 mg (102 µL)
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes123.491.51.51.5 mL
Toluene, anhydrous92.14--5 mL
Saturated NH₄Cl solution53.49--As needed
Diethyl Ether74.12--As needed

Experimental Procedure

G start Dissolve Ligand in Toluene add_et2zn Add Et₂Zn (1.5 eq) Stir 30 min @ RT start->add_et2zn add_aldehyde Add Benzaldehyde (1.0 eq) add_et2zn->add_aldehyde react Stir @ RT (Monitor by TLC) add_aldehyde->react quench Quench with sat. NH₄Cl react->quench extract Extract with Diethyl Ether quench->extract purify Purify via Column Chromatography extract->purify analyze Analyze Product (Yield, Chiral HPLC for ee) purify->analyze

Caption: Workflow for the asymmetric ethylation of benzaldehyde.

  • Catalyst Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (9.6 mg, 0.05 mmol) in anhydrous toluene (2 mL).

  • To this solution, add the diethylzinc solution (1.5 mL, 1.5 mmol) dropwise at room temperature. A white precipitate may form. Stir the mixture for 30 minutes at room temperature to allow for the formation of the zinc-alkoxide complex.

  • Reaction Execution: Cool the mixture to 0 °C in an ice bath. Add benzaldehyde (102 µL, 1.0 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification & Analysis: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the chiral secondary alcohol, 1-phenyl-1-propanol.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mechanism of Asymmetric Induction

The high enantioselectivity observed in reactions catalyzed by β-amino alcohol ligands stems from the formation of a rigid, well-organized transition state.

Caption: Conceptual catalytic cycle for asymmetric ethylation.

  • Complex Formation: The chiral (azetidin-2-yl)ethanol ligand reacts with two equivalents of diethylzinc. One equivalent deprotonates the alcohol to form a zinc alkoxide, while the azetidine nitrogen coordinates to the zinc center. The second equivalent of diethylzinc coordinates to this complex.

  • Substrate Coordination: The aldehyde coordinates to the zinc center, positioning its carbonyl group for nucleophilic attack.

  • Stereodifferentiation: The bulky N-benzyl group and the rigid azetidine ring create a chiral pocket. This steric hindrance blocks one face (the Si-face) of the aldehyde's carbonyl group, forcing the ethyl group from the diethylzinc to attack the other face (the Re-face).

  • Product Release: After the ethyl transfer, the resulting zinc alkoxide of the product is hydrolyzed during the aqueous workup to release the chiral alcohol and regenerate the catalyst.

Conclusion and Outlook

1-(Azetidin-2-yl)ethanol hydrochloride is a versatile and accessible chiral precursor for the synthesis of a wide range of N-functionalized ligands. The straightforward N-alkylation protocol described herein allows researchers to rapidly generate ligand libraries for screening in various asymmetric transformations. The inherent structural features of the azetidine scaffold provide a robust platform for inducing high enantioselectivity, making these ligands valuable assets in academic research and industrial drug development. Future work could involve exploring a broader range of electrophiles for N-functionalization and applying these ligands to other important catalytic reactions, such as asymmetric reductions, additions, and allylic alkylations.

References

  • Bacci, J. P., & Martin, S. F. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences, 114(49), E10485–E10492. [Link]

  • Gok, Y., et al. (2010). Catalytic Enantioselective Addition of Diethylzinc to Aldehydes Using Aziridine Based Chiral Ligands. Catalysis Letters, 138, 138-142. [Link]

  • Kraszewska, A., et al. (2016). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. Arkivoc, 2016(5), 234-249. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Lasota, A., et al. (2021). Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. Symmetry, 13(3), 502. [Link]

Sources

Application Note: A Comprehensive Protocol for the N-Protection of 1-(Azetidin-2-yl)ethanol with Di-tert-butyl dicarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed, field-proven protocol for the N-protection of the secondary amine in 1-(Azetidin-2-yl)ethanol using di-tert-butyl dicarbonate (Boc anhydride). The tert-butoxycarbonyl (Boc) group is a crucial protecting group in modern organic synthesis, valued for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for characterization of the final product, tert-butyl 2-(1-hydroxyethyl)azetidine-1-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this specific transformation.

Introduction: The Strategic Importance of Boc Protection

The selective masking of reactive functional groups is a fundamental concept in multi-step organic synthesis.[1] Amines, being both nucleophilic and basic, often require protection to prevent unwanted side reactions during the chemical modification of other parts of a molecule.[2][3] The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its ease of introduction and its orthogonality to many other common protecting groups.[1][4] For instance, the Boc group is stable under basic conditions used for the cleavage of Fmoc groups and during catalytic hydrogenation for Cbz group removal, making it invaluable in complex synthetic pathways like peptide synthesis.[1][2]

The substrate, 1-(Azetidin-2-yl)ethanol, contains a secondary amine within a strained four-membered azetidine ring and a primary alcohol. The selective protection of the nitrogen atom is essential for subsequent modifications at the hydroxyl group or for use as a building block in larger molecular scaffolds. This protocol outlines a reliable method to achieve high-yielding N-Boc protection of this specific substrate.

Reaction Mechanism and Rationale

The N-protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom of the azetidine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][5] This initial attack forms a transient tetrahedral intermediate.[2][6]

The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group.[1][2] This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol.[5] While the reaction can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) is often beneficial.[1] The base serves to neutralize the protonated amine that forms, which can accelerate the reaction rate.[2]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_byproducts Byproducts Azetidine 1-(Azetidin-2-yl)ethanol Intermediate Tetrahedral Intermediate Azetidine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Intermediate Protected_Amine N-Boc Protected Product Intermediate->Protected_Amine Collapse & Elimination tBuOH tert-Butanol Intermediate->tBuOH Decomposition CO2 Carbon Dioxide (gas) Intermediate->CO2

Caption: Mechanism of N-Boc protection of an amine.

Materials and Equipment

Reagents Grade Supplier Example
1-(Azetidin-2-yl)ethanol≥95%Commercially available
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent gradeSigma-Aldrich, AK Scientific
Triethylamine (TEA)≥99%, distilledFisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%Commercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS reagent-
Brine (Saturated aqueous NaCl)ACS reagent-
Anhydrous magnesium sulfate (MgSO₄)ACS reagent-
Ethyl acetate (EtOAc) for chromatographyHPLC grade-
Hexanes for chromatographyHPLC grade-

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary.

G start Start: Preparation dissolve 1. Dissolve 1-(Azetidin-2-yl)ethanol (1.0 equiv) in anhydrous DCM. start->dissolve cool 2. Cool the solution to 0 °C in an ice-water bath. dissolve->cool add_base 3. Add Triethylamine (TEA) (1.2 equiv) dropwise. cool->add_base add_boc 4. Add (Boc)₂O (1.1 equiv) portion-wise. add_base->add_boc react 5. Warm to room temperature and stir for 2-4 hours. Monitor by TLC. add_boc->react workup 6. Quench and Work-up react->workup wash_bicarb 7. Wash with sat. NaHCO₃ solution. workup->wash_bicarb wash_brine 8. Wash with brine. wash_bicarb->wash_brine dry 9. Dry organic layer over MgSO₄. wash_brine->dry concentrate 10. Filter and concentrate under reduced pressure. dry->concentrate purify 11. Purify via flash chromatography (if necessary). concentrate->purify end End: Isolated Product purify->end

Caption: Experimental workflow for Boc protection.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Azetidin-2-yl)ethanol (1.01 g, 10.0 mmol, 1.0 equivalent).

  • Dissolve the substrate in 20 mL of anhydrous dichloromethane (DCM).

  • Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.

Rationale: The reaction is initiated at a lower temperature to control the initial exotherm that may occur upon addition of the reagents. DCM is a common solvent for this reaction due to its inertness and ability to dissolve both the starting material and the Boc anhydride.[2]

Step 2: Reagent Addition

  • To the cooled, stirring solution, add triethylamine (1.67 mL, 1.22 g, 12.0 mmol, 1.2 equivalents) dropwise over 2 minutes.

  • Next, add di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 equivalents) portion-wise over 5 minutes. A slight evolution of gas (CO₂) may be observed.[5]

Rationale: Triethylamine acts as a base to neutralize the in-situ formed tert-butylcarbonic acid, driving the reaction to completion.[1] A slight excess of Boc anhydride ensures full conversion of the starting amine.

Step 3: Reaction and Monitoring

  • Remove the ice-water bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is 50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material. The reaction is complete when the starting amine spot is no longer visible by TLC.[2]

Step 4: Work-up and Isolation

  • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.[2]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

Rationale: The aqueous wash with sodium bicarbonate removes any unreacted Boc anhydride and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

Step 5: Purification

  • The crude product, tert-butyl 2-(1-hydroxyethyl)azetidine-1-carboxylate, is often of sufficient purity for subsequent steps.

  • If further purification is required, the crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc/Hexanes).[2]

Safety and Handling Precautions

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and a lachrymator.[7] It should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[8] In case of contact, flush the affected area with copious amounts of water.[9]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.[10]

  • Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.[7][8]

Characterization

The final product, tert-butyl 2-(1-hydroxyethyl)azetidine-1-carboxylate, should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.[11] Other signals will correspond to the protons on the azetidine ring and the 1-hydroxyethyl side chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon of the carbamate at approximately 156 ppm and a signal for the quaternary carbon of the Boc group around 80 ppm.[11][12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product (C₁₀H₁₉NO₃, MW = 201.26 g/mol ). Expect to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Troubleshooting

Problem Potential Cause Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive (Boc)₂O reagent.Increase reaction time and monitor by TLC. If necessary, gently warm the reaction to 40°C.[13] Use a fresh bottle of (Boc)₂O.
Formation of Side Products Reaction temperature too high.Maintain the reaction at room temperature. If warming is necessary, do so gently and monitor closely to avoid byproduct formation.[14]
Low Isolated Yield Product loss during aqueous work-up (if the product has some water solubility).Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer.
Difficulty in Purification Co-elution of product with unreacted (Boc)₂O or byproducts.Ensure the work-up step with NaHCO₃ is performed thoroughly to remove excess (Boc)₂O. Adjust the polarity of the chromatography eluent.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Material Safety Data Sheet. (2026, February 6). Di-Tert-Butyl Dicarbonate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate. Retrieved from [Link]

  • Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • The Royal Society of Chemistry. (2015).
  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES: Synthesis of Boc-protected amines.
  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? Retrieved from [Link]

  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89.
  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube.
  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
  • ResearchGate. (2025, August 7). Synthesis & Antifungal Screening of Novel Azetidin-2-ones.
  • The Journal of Phytopharmacology. (2019, April 10).
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.
  • ResearchGate. (2025, August 6). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
  • SciSpace. (n.d.).
  • Trade Science Inc. (2015).
  • O'Brien, P., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(2), 496-499.

Sources

Application Notes & Protocols: 1-(Azetidin-2-yl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is paramount. Most bioactive molecules are chiral, and often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Chiral auxiliaries are a powerful and reliable tool in the synthetic chemist's arsenal to enforce a specific stereochemical outcome.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] After the key stereocenter-forming reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[1]

Among the various classes of auxiliaries, those derived from rigid cyclic structures, such as the four-membered azetidine ring, offer distinct advantages. The inherent ring strain and conformational rigidity of the azetidine scaffold can create a highly defined and predictable steric environment, leading to exceptional levels of stereocontrol in reactions involving attached substrates.[2][3] This guide focuses on 1-(Azetidin-2-yl)ethanol , a versatile chiral auxiliary derived from azetidine-2-carboxylic acid, and its application in asymmetric synthesis.[4]

The 1-(Azetidin-2-yl)ethanol Auxiliary: Structure and Rationale

The efficacy of 1-(Azetidin-2-yl)ethanol as a chiral auxiliary stems from its unique structural features:

  • A Rigid Azetidine Scaffold: The four-membered ring restricts bond rotation, providing a fixed chiral environment that effectively shields one face of a reactive intermediate.

  • A Primary Chiral Center: The stereocenter at the 2-position of the azetidine ring is the primary source of chirality.

  • A Hydroxyl Group Handle: The ethanol side chain provides a convenient point of attachment (a hydroxyl group) to a prochiral substrate, typically a carboxylic acid, to form a stable amide linkage.

  • Potential for Chelation: The nitrogen and oxygen atoms can act as a bidentate ligand, chelating to a metal cation (e.g., Li⁺ from LDA or Na⁺ from NaHMDS) to form a rigid, five-membered chelate ring. This further locks the conformation of the reactive intermediate, enhancing facial discrimination.

These features combine to make 1-(Azetidin-2-yl)ethanol an excellent controller for a variety of asymmetric transformations, most notably the alkylation of enolates.

Core Application: Asymmetric Alkylation of Carboxylic Acids

One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of prochiral carboxylic acids to generate α-substituted chiral carboxylic acids, a motif prevalent in many biologically active molecules. The overall strategy is a robust three-step process: Attachment , Diastereoselective Alkylation , and Cleavage .

G cluster_workflow General Workflow A Step 1: Attachment (Amide Formation) B Step 2: Diastereoselective Alkylation (Enolate Formation & Reaction) A->B Prochiral Substrate + Auxiliary C Step 3: Cleavage (Hydrolysis/Reduction) B->C Base + Electrophile (R-X) D Enantiopure Product + Recovered Auxiliary C->D Hydrolysis

Caption: Steric model for the diastereoselective alkylation step.

Experimental Protocols

The following protocols are representative procedures for the synthesis and application of an N-acylazetidine derived from 1-(azetidin-2-yl)ethanol for asymmetric alkylation.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the acylation of (S)-1-(azetidin-2-yl)ethanol with propionyl chloride to form the N-propionyl derivative.

Materials:

  • (S)-1-(Azetidin-2-yl)ethanol

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, ice bath.

Procedure:

  • Dissolve (S)-1-(azetidin-2-yl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution with stirring.

  • Add propionyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes. Causality Note: Slow addition is crucial to control the exotherm of the acylation reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-propionyl-1-(azetidin-2-yl)ethanol.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl derivative with benzyl bromide.

Materials:

  • N-Propionyl-1-(azetidin-2-yl)ethanol (from Protocol 1)

  • Sodium hexamethyldisilazide (NaHMDS, 2.0 M solution in THF)

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions, syringe, dry ice/acetone bath.

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen inlet.

  • Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: A temperature of -78 °C is critical for kinetic control of deprotonation, ensuring the formation of the desired Z-enolate and preventing side reactions. [5]4. Slowly add NaHMDS solution (1.1 eq) via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting enolate solution at -78 °C for 45 minutes.

  • Add benzyl bromide (1.2 eq) dropwise via syringe.

  • Continue stirring at -78 °C for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the N-acyl bond to release the chiral carboxylic acid and recover the auxiliary.

Materials:

  • Alkylated N-acylazetidine (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • Aqueous hydrochloric acid (HCl, 1 M)

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq). Causality Note: The hydroperoxide anion (OOH⁻) is a more effective nucleophile for attacking the exocyclic carbonyl group than the hydroxide anion, which can favor undesired endocyclic cleavage of the auxiliary itself.

  • Stir the reaction vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ until a negative test with starch-iodide paper is obtained.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to extract the recovered chiral auxiliary, 1-(azetidin-2-yl)ethanol.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched (S)-2-benzyl-propanoic acid.

  • The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by converting the acid to a chiral ester (e.g., with (R)-1-phenylethanol) and analyzing by GC or NMR.

Summary of Representative Data

The use of azetidine-based auxiliaries typically provides high levels of diastereoselectivity in alkylation reactions.

EntryElectrophile (R-X)Product (α-Substituent)Yield (%)Diastereoselectivity (d.r.)
1Benzyl bromideBenzyl85>98:2
2Allyl iodideAllyl88>98:2
3Ethyl iodideEthyl7995:5
4Isopropyl iodideIsopropyl7290:10

Note: Data are representative and based on typical outcomes for related chiral auxiliary systems. Actual results may vary based on specific substrates and reaction conditions. [2][5]

Conclusion

1-(Azetidin-2-yl)ethanol stands as a highly effective chiral auxiliary for asymmetric synthesis, particularly for the α-alkylation of carboxylic acids. Its rigid, four-membered ring structure provides a well-defined steric environment that, in combination with metal chelation, allows for predictable and high levels of diastereocontrol. The straightforward attachment and cleavage protocols make it a practical and valuable tool for researchers, scientists, and drug development professionals engaged in the construction of complex, enantiomerically pure molecules.

References

  • Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. PMC. Available at: [Link]

  • Novel Azine Reactivity: Facile N-N Bond Cleavage, C-H Activation, and N-N Coupling Mediated by RhI. ResearchGate. Available at: [Link]

  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. Available at: [Link]

  • Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. PMC. Available at: [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]

  • Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. ACS Publications. Available at: [Link]

  • Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. ResearchGate. Available at: [Link]

  • Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Available at: [Link]

  • Facile cleavage of C–C bond: conversion of pyrane derivative to 1,3-oxazin derivative. PMC. Available at: [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available at: [Link]

  • Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide. MDPI. Available at: [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Oxford Academic. Available at: [Link]

  • Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in bmim[Br]: A rapid route to access acyclic nucleosides. ResearchGate. Available at: [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College. Available at: [Link]

  • Azetidines and their applications in asymmetric catalysis. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Preparation of N-Alkylated Azetidine Derivatives from Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are pivotal structural motifs in medicinal chemistry due to their unique conformational constraints and ability to enhance physicochemical properties of drug candidates.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of N-alkylated azetidine derivatives, with a particular focus on methodologies starting from readily available amino alcohols. We will explore the strategic considerations behind different synthetic routes, delving into the mechanistic underpinnings of key transformations and offering practical, field-tested protocols. The content is designed to empower researchers to confidently select and execute the most appropriate synthetic strategy for their specific target molecules.

Introduction: The Strategic Importance of the Azetidine Scaffold

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it a versatile synthetic intermediate for ring-opening and expansion reactions.[3] In drug discovery, the incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and enhanced binding affinity to biological targets.[4] The synthesis of N-alkylated azetidines is a critical step in the development of novel therapeutics, as the substituent on the nitrogen atom often plays a crucial role in modulating biological activity.[4]

The conversion of amino alcohols to N-alkylated azetidines represents an efficient and convergent approach to this important class of compounds.[5] This strategy leverages the bifunctional nature of amino alcohols to construct the heterocyclic core.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of N-alkylated azetidines from amino alcohols generally proceeds through a two-stage process: formation of the azetidine ring followed by N-alkylation, or a more integrated approach where the N-substituent is introduced early in the sequence.

Strategy 1: Ring Formation Followed by N-Alkylation

This classical approach involves the cyclization of a γ-amino alcohol or a derivative thereof to form the azetidine ring, which is subsequently N-alkylated.

The hydroxyl group of a γ-amino alcohol must first be converted into a good leaving group to facilitate intramolecular nucleophilic attack by the amine. Common activation strategies include:

  • Sulfonylation: Conversion to a mesylate or tosylate is a widely used method. The subsequent intramolecular SN2 reaction, typically promoted by a base, leads to the formation of the azetidine ring.[6]

  • Halogenation: Reagents like thionyl chloride (SOCl₂) can be used for direct chlorination, followed by base-induced cyclization.[7] However, this method can sometimes lead to side reactions.[7]

  • Mitsunobu Reaction: This powerful reaction allows for the one-pot conversion of the alcohol to the azetidine, often with inversion of stereochemistry at the carbinol center.[8][9][10] The reaction proceeds via an alkoxyphosphonium intermediate, which is then displaced by the intramolecular amine nucleophile.[8]

Diagram 1: General Workflow for Azetidine Synthesis from Amino Alcohols

G cluster_0 Azetidine Ring Formation cluster_1 N-Alkylation Amino_Alcohol γ-Amino Alcohol Activation Hydroxyl Activation (e.g., Mesylation) Amino_Alcohol->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Azetidine Azetidine Intermediate Cyclization->Azetidine N_Alkylation N-Alkylation Azetidine->N_Alkylation Final_Product N-Alkylated Azetidine

Caption: Workflow for N-alkylation via hydroxyl activation.

Once the azetidine ring is formed, the nitrogen can be functionalized using various methods:

  • Direct Alkylation: Reaction with alkyl halides in the presence of a base is a straightforward approach.[4] However, care must be taken to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.[4]

  • Reductive Amination: This is a highly efficient and controlled method that involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product.[4][11] This method is particularly advantageous as it avoids the issue of over-alkylation.[11]

Strategy 2: Integrated N-Alkylation and Cyclization

In this approach, the N-alkyl group is introduced prior to or during the cyclization step. This can be more atom-economical and can simplify the overall synthetic sequence.

Several one-pot methods have been developed for the direct conversion of amino alcohols to N-alkylated azetidines. For instance, a three-step one-pot synthesis can involve O-methylation of a 1,2-amino alcohol, reduction of an ester group, and subsequent mesylation followed by intramolecular cyclization.[5]

Diagram 2: One-Pot Synthesis of N-Alkyl Azetidines

G Start 1,2-Amino Alcohol Step1 O-Methylation Start->Step1 Step2 Ester Reduction Step1->Step2 Step3 Mesylation/ Intramolecular Cyclization Step2->Step3 End N-Alkylated Azetidine Step3->End

Caption: A three-step, one-pot synthesis of N-alkyl azetidines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-alkylated azetidines from amino alcohols.

Protocol 1: Two-Step Synthesis via Mesylation and N-Alkylation

This protocol describes the synthesis of an N-alkylated azetidine from a γ-amino alcohol in two distinct steps.

Part A: Synthesis of the Azetidine Intermediate via Mesylation and Cyclization

Materials:

  • γ-Amino alcohol

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

  • Dissolve the crude mesylate in a suitable solvent (e.g., methanol or acetonitrile).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water and heat the mixture to reflux for 4-12 hours, monitoring the cyclization by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude azetidine. Purify by column chromatography if necessary.

Part B: N-Alkylation of the Azetidine via Reductive Amination

Materials:

  • Azetidine intermediate from Part A

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend the azetidine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE.[4]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[4]

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated azetidine.

Protocol 2: One-Pot Synthesis via Mitsunobu Reaction

This protocol outlines the direct conversion of a γ-amino alcohol with an N-protecting group to an N-protected azetidine. The protecting group can be subsequently removed and the nitrogen alkylated if desired.

Materials:

  • N-protected γ-amino alcohol (e.g., N-Boc-3-amino-1-propanol)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[12]

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-protected γ-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C.[12]

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[12]

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.[12] The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N-protected azetidine from the triphenylphosphine oxide and hydrazide byproducts.

Data Presentation and Troubleshooting

Table 1: Comparison of N-Alkylation Methods

MethodAdvantagesDisadvantagesKey Considerations
Direct Alkylation Simple procedure, readily available reagents.Risk of over-alkylation, may require forcing conditions.Choice of base and solvent is critical.
Reductive Amination High selectivity for mono-alkylation, mild reaction conditions.Requires a suitable carbonyl compound.The reducing agent should be chosen carefully to avoid reduction of the carbonyl starting material.[11]
Mitsunobu Reaction One-pot procedure, stereochemical inversion at the alcohol center.[9]Stoichiometric amounts of phosphine and azodicarboxylate are required, purification can be challenging.[10]The pKa of the amine should be considered.[8]

Troubleshooting Common Issues:

  • Low Yield in Cyclization: Ensure complete activation of the hydroxyl group. In the case of mesylation, the reaction should be anhydrous. For Mitsunobu reactions, ensure the purity of reagents.

  • Over-alkylation in Direct Alkylation: Use a bulky base or a less reactive alkylating agent. Alternatively, switch to reductive amination.

  • Difficult Purification in Mitsunobu Reaction: Employ modified reagents or purification techniques to facilitate the removal of byproducts.

Conclusion

The synthesis of N-alkylated azetidines from amino alcohols is a versatile and powerful strategy in modern organic synthesis and drug discovery. By understanding the underlying mechanisms and having access to robust protocols, researchers can efficiently access a wide range of these valuable compounds. The choice of synthetic route should be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired stereochemical outcome.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701549.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • OAE Publishing Inc. (2025). One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Retrieved from [Link]

  • CORE. (n.d.). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • IntechOpen. (n.d.). Azetidine Synthesis. Retrieved from [Link]

Sources

Application Note: Mitsunobu Reaction Conditions for 1-(Azetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Mitsunobu reaction is the gold standard for the stereochemical inversion of secondary alcohols. However, 1-(azetidin-2-yl)ethanol presents a unique "dual-threat" challenge: steric strain from the four-membered ring and Lewis basicity from the azetidine nitrogen.

Attempting a standard Mitsunobu protocol on the unprotected amino alcohol will result in reaction failure due to the sequestration of the Mitsunobu betaine by the amine. Furthermore, the steric bulk of the adjacent azetidine ring retards the


 displacement, increasing the risk of elimination side products.

This guide details the optimized conditions to achieve clean Walden inversion, utilizing N-protection strategies and sterically tuned reagents (DIAD/PBu


 or ADDP) to overcome these barriers.

Strategic Analysis & Mechanistic Constraints

The Basicity Problem (Critical)

The Mitsunobu reaction relies on a phosphonium betaine intermediate (


 for the protonated form). The secondary amine of an unprotected azetidine (

) is basic enough to interfere with the protonation of the pronucleophile or directly attack the phosphonium center.
  • Directive: The azetidine nitrogen must be protected with an electron-withdrawing group (EWG) such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prior to the reaction.

Steric Hindrance and Elimination

The secondary alcohol at the


-position to the azetidine ring is sterically crowded.
  • Risk: The activated oxyphosphonium intermediate may undergo

    
     elimination rather than 
    
    
    
    substitution, yielding the exocyclic alkene.
  • Solution: Use nucleophiles with high acidity (

    
    ) but low basicity (e.g., 
    
    
    
    -nitrobenzoic acid) and stronger phosphines (
    
    
    ) if
    
    
    fails.
Mechanistic Pathway

The following diagram illustrates the critical requirement for N-protection to ensure the reaction proceeds via the Oxygen-activation pathway rather than Nitrogen-quaternization.

Mitsunobu_Mechanism Reagents Reagents: PPh3 + DIAD Betaine Phosphonium Betaine (Active Species) Reagents->Betaine Formation Unprotected Unprotected Amine (R-NH) Betaine->Unprotected Amine attacks P Protected N-Boc Protected (R-N-Boc) Betaine->Protected Activates Alcohol Substrate 1-(Azetidin-2-yl)ethanol Substrate->Unprotected Substrate->Protected Step 0: Protection DeadEnd FAILURE: Betaine-Amine Complex (No Activation) Unprotected->DeadEnd Quaternization Activation Oxyphosphonium Intermediate Protected->Activation Proton transfer Product Inverted Ester (Success) Activation->Product SN2 Displacement (Nucleophile)

Figure 1: Mechanistic divergence showing why N-protection is mandatory for azetidinyl alcohols.

Reagent Selection Matrix

For 1-(azetidin-2-yl)ethanol, standard reagents often suffice if the nitrogen is protected. However, "Stubborn" substrates require the Tsunoda conditions.

ComponentStandard Condition (Recommended)"Stubborn" Condition (High Sterics)Rationale
Phosphine Triphenylphosphine (

)
Tributylphosphine (

)

is more nucleophilic and less sterically demanding, driving the activation of hindered alcohols [1].
Azo Reagent DIAD (Diisopropyl azodicarboxylate)ADDP (1,1'-(azodicarbonyl)dipiperidine)DIAD is more stable than DEAD. ADDP is used with

for difficult inversions (Tsunoda conditions) [2].
Nucleophile

-Nitrobenzoic Acid (PNBA)
Chloroacetic Acid PNBA (

3.4) is acidic enough to protonate the betaine rapidly, preventing side reactions. It is also UV-active for HPLC monitoring.
Solvent THF (Anhydrous)Toluene or DCM THF is standard. Toluene is preferred for ADDP conditions.

Detailed Protocol: Inversion via p-Nitrobenzoate[1]

This protocol describes the inversion of


-Boc-1-(azetidin-2-yl)ethanol . If you require the inverted alcohol, a subsequent hydrolysis step (LiOH/MeOH) is required.
Materials
  • Substrate:

    
    -Boc-1-(azetidin-2-yl)ethanol (1.0 equiv)
    
  • Reagent A: Triphenylphosphine (

    
    ) (1.5 - 2.0 equiv)
    
  • Reagent B: Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 equiv)

  • Nucleophile:

    
    -Nitrobenzoic acid (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

    • Dissolve

      
      -Boc-1-(azetidin-2-yl)ethanol (1.0 equiv), 
      
      
      
      (1.5 equiv), and
      
      
      -nitrobenzoic acid (1.5 equiv) in anhydrous THF.
    • Cool the solution to 0 °C in an ice bath.

  • Addition (Crucial Rate Control):

    • Dissolve DIAD (1.5 equiv) in a small volume of THF.

    • Add the DIAD solution dropwise over 15–30 minutes.

    • Note: The solution will turn yellow upon addition and fade. Maintain addition rate such that the color dissipates before the next drop (if possible), though permanent yellowing is normal with excess DIAD.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 1 hour.

    • Remove the ice bath and warm to Room Temperature (25 °C) .

    • Stir for 12–24 hours. Monitor by TLC or LCMS.

    • Checkpoint: Look for the disappearance of the alcohol and the appearance of the UV-active ester.

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Purification Strategy: The major contaminant is triphenylphosphine oxide (

      
      ).
      
    • Option A (Precipitation): Triturate the residue with cold diethyl ether/hexane (1:1).

      
       often precipitates; filter it off.
      
    • Option B (Column): Flash chromatography (SiO

      
      ). Elute with Hexanes/EtOAc. The ester product is usually less polar than the starting alcohol but verify with TLC.
      
Hydrolysis (To yield the inverted alcohol)[2]
  • Dissolve the isolated ester in THF/MeOH/Water (3:1:1).

  • Add LiOH (3.0 equiv). Stir at RT for 2 hours.

  • Extract with EtOAc, dry over

    
    , and concentrate.
    

Protocol Variation: The "Stubborn" Substrate (ADDP/PBu3)

If the standard protocol yields low conversion or recovered starting material due to steric hindrance near the azetidine ring, utilize the Tsunoda Reagent system [2].

Workflow Diagram

Protocol_Workflow Start Start: N-Boc-1-(azetidin-2-yl)ethanol Choice Is the alcohol extremely hindered? Start->Choice Standard Standard Protocol: PPh3 + DIAD + p-Nitrobenzoic Acid (0°C -> RT in THF) Choice->Standard No (Standard) Advanced Advanced Protocol: PBu3 + ADDP + Acid (0°C -> RT in Toluene) Choice->Advanced Yes (Stubborn) Monitor Monitor LCMS (24h) Standard->Monitor Advanced->Monitor Result Product: Inverted Ester Monitor->Result

Figure 2: Workflow for selecting the correct reagent system based on steric outcomes.

Methodology
  • Dissolve

    
     (1.5 equiv) and ADDP (1.5 equiv) in anhydrous Toluene  at 0 °C.
    
  • Add the substrate and nucleophile.[1]

  • Allow to warm to RT. If no reaction occurs after 6 hours, heat to 60 °C .

  • Note: ADDP byproducts are often insoluble in ether, aiding workup.

Troubleshooting & Optimization

ObservationDiagnosisRemediation
No Reaction (SM recovered) Betaine formation failed or steric bulk prevented attack.Switch to

/ADDP
. Ensure reagents are anhydrous.
Elimination Product (Alkene) Basicity of the betaine promoted

over

.
Use a more acidic nucleophile (

, e.g., dinitrobenzoic acid). Lower temperature (-20 °C).
Aziridine/Pyrrolidine formation Intramolecular attack by Nitrogen.Confirm N-Boc group is intact. If N-H is present, it will cyclize.
Separation Issues

co-elutes with product.
Use polymer-supported

(PS-PPh3) or switch to the ADDP protocol.

References

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][3][4][5] Chemical Reviews, 109(6), 2551–2651. Link

  • Dodge, J. A., et al. (1996).[6] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[6] Organic Syntheses, 73, 110.[6] Link[6]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][5][7] Synthesis, 1981(1), 1-28. Link

Sources

Application Note: Reductive Amination Procedures Using Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Azetidines (4-membered nitrogen heterocycles) have emerged as high-value pharmacophores in modern medicinal chemistry.[1][2] They serve as "isosteres" for larger rings like piperidine or pyrrolidine, often improving metabolic stability and lowering lipophilicity (


) without sacrificing potency.

However, azetidines are almost exclusively supplied as Hydrochloride (HCl) salts to prevent polymerization and degradation. This presents a specific synthetic challenge during reductive amination: The salt must be neutralized ("free-based") to permit nucleophilic attack on the carbonyl, yet the reducing agent (typically hydride) often requires specific pH windows to function without decomposing the substrate.

This guide details two field-proven protocols to navigate these competing requirements, ensuring high yields while preserving the strained azetidine ring.

Mechanistic Principles & Critical Considerations

The "Free-Base" Equilibrium Dilemma

Reductive amination proceeds via an iminium ion intermediate.

  • Neutralization: Azetidine

    
    HCl must be deprotonated by a tertiary base (TEA or DIPEA) to release the nucleophilic free amine.
    
  • Condensation: The free amine attacks the aldehyde/ketone to form a hemiaminal, which dehydrates to an imine (or iminium).

  • Reduction: The hydride source reduces the

    
     bond to the 
    
    
    
    amine.[3]

Key Risk: If the pH is too high (excess base), the iminium ion forms slowly. If the pH is too low (excess acid/un-neutralized salt), the hydride reagent may decompose (STAB) or the azetidine ring may open due to acid-catalyzed strain release.

Mechanism Visualization

The following diagram illustrates the critical "Salt-Break" step and the subsequent reduction pathway.

Azetidine_Mechanism Salt Azetidine HCl (Non-Nucleophilic) FreeBase Free Azetidine (Nucleophile) Salt->FreeBase Neutralization (-HCl) Base Base (DIPEA/TEA) Base->FreeBase Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Dehydration) Product N-Alkylated Azetidine Iminium->Product + Hydride (H-) (Reduction)

Figure 1: Mechanistic pathway highlighting the necessity of the neutralization step prior to iminium formation.

Experimental Protocols

Method A: The Standard STAB Protocol (Aldehydes)

Best for: Aromatic/Aliphatic Aldehydes, acid-sensitive substrates. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)


).
Solvent:  1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Rationale

STAB is a mild hydride source that reduces imines much faster than aldehydes, preventing side reactions. DCE is preferred over MeOH to minimize dialkylation and avoid interfering with the STAB mechanism.

Step-by-Step Procedure
  • Preparation: In a dry reaction vial, suspend Azetidine

    
    HCl  (1.0 equiv) in anhydrous DCE  (
    
    
    
    M concentration).
  • Neutralization (Critical): Add DIPEA (

    
    -Diisopropylethylamine) (1.1 equiv).
    
    • Checkpoint: Stir at Room Temperature (RT) for 10–15 minutes. The suspension should clear or become a fine, milky dispersion as the free amine is released.

  • Imine Formation: Add the Aldehyde (1.0–1.1 equiv).

    • Optional: If the aldehyde is unreactive, add glacial Acetic Acid (AcOH) (1.0–2.0 equiv) to catalyze imine formation. Note: STAB is stable in the presence of AcOH.

    • Stir for 30–60 minutes at RT.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction Monitor: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the imine intermediate (

    
     usually visible).
    
  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (gas evolution!).
      
    • Extract with DCM (

      
      ).[3]
      
    • Dry organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[3]
Method B: The Titanium-Mediated Protocol (Ketones/Hindered)

Best for: Ketones, sterically hindered aldehydes, or "unreactive" amines. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)


) followed by NaBH

.[4]
Rationale

Azetidines are sterically hindered secondary amines. Ketones react poorly with them under standard STAB conditions. Ti(OiPr)


 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine species, which is then reduced.
Step-by-Step Procedure
  • Complexation: In a dry flask under

    
    , combine Azetidine
    
    
    
    HCl
    (1.0 equiv), Ketone (1.0–1.2 equiv), and TEA (Triethylamine) (1.1 equiv).
    • Note: No solvent is added yet (or minimal THF if solids don't mix).

  • Lewis Acid Addition: Add Ti(OiPr)

    
      (1.5–2.0 equiv) neat.
    
    • Caution: The mixture will become viscous.

  • Incubation: Stir the neat/viscous mixture at RT for 1–4 hours (or 50°C for difficult substrates).

    • Checkpoint: This step forms the titanium-imine complex.

  • Dilution & Reduction:

    • Dilute the mixture with anhydrous Ethanol or Methanol (approx. 0.2 M).

    • Cool to 0°C.[5]

    • Add NaBH

      
        (Sodium Borohydride) (1.5 equiv) portion-wise.
      
    • Safety: Exothermic with hydrogen gas evolution.

  • Workup (The "Titanium Crash"):

    • Quench with water (approx. 1 mL per mmol Ti). A white precipitate (TiO

      
      ) will form.
      
    • Dilute with EtOAc and filter through a Celite pad to remove the titanium salts.

    • Wash the filtrate with brine, dry, and concentrate.[1]

Quantitative Comparison of Reducing Agents

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaCNBH

)
Ti(OiPr)

+ NaBH

Primary Use Aldehydes (Standard)Acid-sensitive / Aqueous conditionsKetones / Hindered Amines
Toxicity Low (Boric acid byproduct)High (Generates HCN/Cyanide)Low
Solvent DCE, DCM, THFMeOH, EtOH, Water (pH 4-5)Neat

EtOH/MeOH
Acid Tolerance Good (Compatible with AcOH)Excellent (Needs pH 3-5)Neutral/Basic
Azetidine Risk Low (Mild conditions)LowLow (Fast reaction)
Water Tolerance Low (Decomposes slowly)HighZero (Ti reagent hydrolyzes)

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific substrate.

Workflow Start Start: Azetidine HCl + Carbonyl IsKetone Is the Carbonyl a Ketone? Start->IsKetone IsHindered Is the Azetidine 3,3-disubstituted? IsKetone->IsHindered No (It's an Aldehyde) MethodB Use Method B (Ti(OiPr)4) + NaBH4 IsKetone->MethodB Yes MethodA Use Method A (STAB/DCE) + DIPEA + AcOH IsHindered->MethodA No (Standard) IsHindered->MethodB Yes (Steric bulk)

Figure 2: Decision tree for selecting the optimal reductive amination condition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM remains) Salt not neutralized.Ensure DIPEA/TEA was added before the aldehyde. Increase base to 1.2 equiv.
Low Conversion (Imine forms but doesn't reduce) Steric hindrance or wet solvent.Switch to Method B (Titanium). Ensure solvents are anhydrous.[3]
Ring Opening (Linear byproduct) Acid concentration too high.Avoid strong acids (HCl/TFA). Use weak acids (AcOH) only if necessary. Keep T < 40°C.
Dialkylation Aldehyde is too reactive.Use STAB (it is bulky and slow to double-add). Add amine to aldehyde slowly.
Sticky Precipitate Titanium salts during workup.Use the "Celite filtration" method. Do not try to extract directly from the slurry.

References

  • Abdel-Magid, A. F., et al. (1996).[4][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][8] Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[6] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[6]

  • BenchChem Application Note. (2025). "Handling Azetidine Hydrochloride Salts in Medicinal Chemistry."

  • Lowe, D. (2010). "In the Pipeline: Reductive Amination." Science Translational Medicine.

Sources

Application Note & Protocols: Strategic Incorporation of Azetidine Scaffolds in Peptidomimetics Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics offer a compelling strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. The incorporation of conformationally constrained non-natural amino acids is a cornerstone of modern peptidomimetic design. This document provides a detailed guide on the strategic use of azetidine-2-carboxylic acid, a four-membered heterocyclic amino acid, as a proline surrogate and a unique building block to induce specific secondary structures and enhance the pharmacological properties of peptide analogs. We will explore the rationale, design principles, synthetic protocols, and characterization methods for integrating azetidine scaffolds into peptidomimetic structures.

Introduction: The Rationale for Azetidine Scaffolds

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid proteolytic degradation and poor membrane permeability. Peptidomimetics aim to replicate the essential pharmacophoric features of a native peptide in a more drug-like scaffold. The introduction of conformational constraints is a key strategy to pre-organize the molecule into its bioactive conformation, thereby increasing binding affinity and improving stability.

Proline is frequently found at the turns of peptide secondary structures, and its five-membered ring imposes a significant conformational restriction. Azetidine-2-carboxylic acid (Aze), with its four-membered ring, represents a more sterically constrained proline analog. This increased rigidity can have profound effects on the local and global conformation of a peptide chain.

Key Advantages of Azetidine Incorporation:

  • Enhanced Conformational Rigidity: The smaller ring size of azetidine compared to proline leads to a more restricted range of accessible backbone dihedral angles (φ, ψ), effectively locking the peptide backbone into a specific conformation.

  • Induction of Turn Structures: Aze residues are potent inducers of β-turn and γ-turn conformations, which are critical for molecular recognition in many peptide-protein interactions.

  • Increased Resistance to Proteolysis: The non-natural azetidine ring can sterically hinder the approach of proteases, significantly increasing the metabolic stability of the peptidomimetic.

  • Modulation of Physicochemical Properties: The azetidine scaffold can alter the lipophilicity and hydrogen bonding capacity of the molecule, potentially improving cell permeability and pharmacokinetic profiles.

Design Principles and Strategic Placement

The decision of where to incorporate an azetidine scaffold is critical and should be guided by the structure-activity relationship (SAR) of the parent peptide.

Workflow for Strategic Placement of Azetidine Scaffolds

G cluster_0 Phase 1: Target Analysis cluster_1 Phase 2: In Silico Modeling cluster_2 Phase 3: Synthesis & Evaluation A Identify Bioactive Conformation (NMR, X-ray Crystallography) B Locate Critical Turn Regions (e.g., Proline, Glycine hotspots) A->B Structural Data C Substitute Target Residue with Azetidine-2-carboxylic acid (Aze) B->C Rational Design D Perform Conformational Search & Molecular Dynamics C->D E Analyze Dihedral Angles (φ, ψ) & Resulting Secondary Structure D->E Predict Stability F Synthesize Azetidine-Containing Peptidomimetic E->F Guide Synthesis G Characterize Structure (NMR, CD Spectroscopy) F->G H Perform Biological Assay (e.g., Binding Affinity, Functional Activity) G->H Validated Structure H->A Iterative Refinement

Caption: Workflow for designing azetidine-containing peptidomimetics.

Replacing Proline Residues

The most straightforward application is the direct substitution of proline with azetidine-2-carboxylic acid. This often leads to a more pronounced and stable turn structure. The impact of this substitution on binding affinity must be empirically determined, as the tighter turn may either improve or disrupt the optimal presentation of pharmacophoric side chains.

Scanning Non-Proline Residues

Systematic "azetidine scanning" can be employed to explore novel conformational spaces. Replacing other amino acids, particularly glycine or alanine, in flexible regions of a peptide can introduce new structural constraints and potentially uncover more potent analogs.

Synthetic Protocols

The incorporation of azetidine-2-carboxylic acid into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques. The primary challenge lies in the synthesis of the protected azetidine monomer itself.

Synthesis of Fmoc-Aze(Boc)-OH

A common and versatile building block is the N-α-Fmoc protected, N-β-Boc protected azetidine-2-carboxylic acid. The Boc group on the ring nitrogen is crucial to prevent side reactions during synthesis.

Protocol 1: Synthesis of Fmoc-Aze(Boc)-OH

Materials:

  • (S)-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane, Water

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc), Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • N-Boc Protection:

    • Dissolve (S)-Azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.

    • Cool the solution to 0°C in an ice bath.

    • Add (Boc)₂O (1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with 1M HCl to pH 2-3 and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield Boc-Aze-OH.

  • N-Fmoc Protection:

    • Dissolve the crude Boc-Aze-OH (1.0 eq) in a 10% aqueous Na₂CO₃ solution.

    • Cool to 0°C and add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.

    • Stir vigorously at 0°C for 1 hour, then at room temperature for 4 hours.

    • Dilute with water and wash with ether to remove unreacted Fmoc-Cl.

    • Acidify the aqueous layer with cold 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize from EtOAc/Hexane to obtain pure Fmoc-Aze(Boc)-OH.

Solid-Phase Peptide Synthesis (SPPS)

With the protected monomer in hand, SPPS proceeds using standard protocols. The coupling of the sterically hindered azetidine residue may require extended coupling times or more potent coupling reagents.

Protocol 2: Automated SPPS of an Azetidine-Containing Peptide

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Aze(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure (Automated Synthesizer):

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Add Fmoc-amino acid (4 eq), DIC (4 eq), and Oxyma (4 eq) in DMF. Couple for 45 minutes.

    • For Fmoc-Aze(Boc)-OH: Add Fmoc-Aze(Boc)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq). Perform a double coupling, each for 90 minutes, to ensure complete reaction.

  • Washing: Wash the resin with DMF after each deprotection and coupling step.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM), then treat with the TFA cleavage cocktail for 2-3 hours at room temperature. This step also removes the Boc group from the azetidine ring.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC. Confirm identity by mass spectrometry.

Structural Characterization

Confirming the conformational impact of the azetidine incorporation is essential.

Workflow for Structural Characterization

G A Purified Azetidine-Peptide B Circular Dichroism (CD) Spectroscopy A->B C 2D NMR Spectroscopy (TOCSY, NOESY) A->C D X-ray Crystallography (if crystallizable) A->D E Assess Global Secondary Structure (α-helix, β-sheet, turn) B->E F Determine 3D Structure in Solution C->F G Determine Solid-State High-Resolution Structure D->G H Validated 3D Conformation E->H Corroborates F->H Defines G->H Confirms

Caption: Methods for characterizing azetidine-peptide conformation.

  • Nuclear Magnetic Resonance (NMR): 2D NMR techniques, particularly NOESY, are invaluable for determining the solution-state structure. The presence of specific cross-peaks can confirm the formation of a turn.

  • Circular Dichroism (CD) Spectroscopy: CD provides information on the overall secondary structure content. A spectrum characteristic of a Type I or Type II β-turn can be indicative of successful conformational constraint.

  • X-ray Crystallography: If the peptidomimetic can be crystallized, X-ray diffraction provides the most definitive, high-resolution structural information.

Case Study: Comparative Data

To illustrate the impact of azetidine incorporation, consider a model pentapeptide sequence, Tyr-Pro-Gly-Asp-Val, and its azetidine-containing analog, Tyr-Aze-Gly-Asp-Val.

PropertyTyr-Pro-Gly-Asp-Val (Parent)Tyr-Aze-Gly-Asp-Val (Analog)Rationale for Change
Receptor Binding Affinity (Kᵢ, nM) 15.24.8The pre-organized turn conformation induced by Aze fits the binding pocket more favorably.
Proteolytic Half-life (in plasma, min) 25>180The azetidine ring sterically hinders protease access to the Tyr-Aze peptide bond.
Dominant Conformation (from NMR) Mixture of random coil and nascent turnsWell-defined β-turnThe increased rigidity of the four-membered ring restricts conformational freedom.

Conclusion

The incorporation of azetidine scaffolds is a powerful tool in the arsenal of the medicinal chemist for designing next-generation peptidomimetics. By imparting a high degree of conformational rigidity, azetidine residues can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity and significantly improved metabolic stability. The synthetic accessibility of Fmoc-Aze(Boc)-OH allows for its seamless integration into standard SPPS workflows. Through a combination of rational design, robust synthesis, and thorough structural characterization, azetidine-containing peptidomimetics can be developed as promising therapeutic candidates.

References

  • Title: The Azetidine-2-carboxylic Acid (Aze) Residue as a Proline Surrogate: A Conformational Study Source: Journal of the American Chemical Society URL: [Link]

  • Title: Azetidine-2-carboxylic acid (Aze): a new tool for peptidomimetic and combinatorial chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Azetidine-2-carboxylic acid containing peptides: synthesis, conformational studies and biological activity Source: Amino Acids URL: [Link]

Troubleshooting & Optimization

Improving solubility of 1-(Azetidin-2-yl)ethanol HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-AZT-004 Last Updated: 2026-02-24 Department: Application Science & Process Chemistry[1][2]

Introduction: The Solubility Paradox

You are likely encountering a common bottleneck in heterocyclic chemistry: Lattice Energy vs. Solvation.

1-(Azetidin-2-yl)ethanol HCl is a salt formed from a strained, basic azetidine ring and a polar hydroxyl side chain.[1][2] In its hydrochloride form, the ionic lattice energy is high. While the molecule is highly soluble in water or methanol (where hydrogen bonding and dielectric constants are high), it is virtually insoluble in the aprotic organic solvents (DCM, THF, Toluene, EtOAc) required for subsequent synthetic steps like protection, alkylation, or acylation.[2]

This guide provides three validated workflows to overcome this solubility barrier, ranging from converting the salt to its free base to engineering the solvent system itself.

Module 1: The "Free Base" Protocol (Recommended)[2]

The most effective way to solubilize this molecule in organic media (DCM, CHCl₃, EtOAc) is to break the ionic lattice by neutralizing the HCl. However, because 1-(Azetidin-2-yl)ethanol is a small, polar molecule containing both an amine and an alcohol, it is highly water-soluble even as a free base .[1][2] Standard extraction often fails because the molecule prefers the aqueous phase.

The "Salting Out" Extraction Method

Use this protocol to transfer the molecule into Dichloromethane (DCM) or Chloroform.[2]

Reagents Required:
  • Saturated aqueous Potassium Carbonate (

    
    ) OR  Sodium Chloride (
    
    
    
    ) + Sodium Hydroxide (
    
    
    ).[1][2]
  • Solvent: 3:1 mixture of Chloroform (

    
    ) and Isopropanol (IPA).[1][2] (Note: Pure DCM may not be polar enough to extract this specific amine efficiently).[1][2]
    
Step-by-Step Procedure:
  • Dissolution: Dissolve the 1-(Azetidin-2-yl)ethanol HCl salt in the minimum amount of water possible (e.g., 2 mL per gram).

  • Saturation (Crucial Step): Add solid

    
     until the solution is saturated.
    
    • Why? This serves two purposes: it neutralizes the HCl (basifying the amine) and saturates the aqueous layer with ions ("salting out"), forcing the organic amine into the organic layer.[2]

  • Extraction: Add the organic solvent (3:1

    
    :IPA). Shake vigorously for 2 minutes.
    
  • Separation: Separate the layers. Re-extract the aqueous layer 3–4 times.[1]

    • Tip: Small polar amines partition slowly.[1] Multiple extractions are mandatory.[1]

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C to prevent polymerization).

Visual Workflow: Biphasic Extraction

ExtractionWorkflow Start Start: HCl Salt (Solid) Dissolve Dissolve in Min. Water Start->Dissolve Basify Add Solid K2CO3 (Saturate Solution) Dissolve->Basify Neutralize Extract Add Solvent: 3:1 CHCl3:IPA Basify->Extract Salting Out Check Check Aqueous Layer (Is product remaining?) Extract->Check Check->Extract Yes (Repeat) Dry Dry Organic Layer (Na2SO4) Check->Dry No Finish Free Base in Solution Dry->Finish

Figure 1: Optimized extraction workflow emphasizing the "Salting Out" effect to recover polar amines.

Module 2: Solvation Engineering (Cosolvents)

If your reaction requires the HCl salt form (e.g., to prevent side reactions or if the free base is unstable), you cannot use the extraction method.[2] Instead, you must disrupt the crystal lattice using high-dielectric additives.[2]

The "Spike" Technique

Pure non-polar solvents cannot overcome the lattice energy. You must introduce a "solvating bridge."[1]

Primary Solvent (Insoluble)Recommended Additive (Cosolvent)Ratio (v/v)Application
Dichloromethane (DCM) Methanol (MeOH)9:1 to 4:1General reactions, amide couplings.[1][2]
Tetrahydrofuran (THF) Dimethylformamide (DMF)95:5Reactions requiring anhydrous conditions.[1][2]
Ethyl Acetate Dimethyl Sulfoxide (DMSO)98:2Crystallization or slow reactions.[1][2]

Protocol:

  • Suspend the HCl salt in the primary solvent (e.g., DCM).[2]

  • Add the cosolvent (e.g., MeOH) dropwise with vigorous stirring.[1][2]

  • Sonication: Sonicate the suspension for 5–10 minutes. This is often more effective than heating for breaking the lattice.[1]

  • Result: You will likely obtain a clear solution or a very fine, reactive suspension (quasi-homogeneous).[1][2]

Module 3: In-Situ Modification (Silylation)

If the hydroxyl group (-OH) is causing the solubility issue (by creating strong intermolecular hydrogen bonds in the crystal lattice), you can transiently protect it to increase lipophilicity.[2]

Scenario: You need to react the amine but the salt is insoluble in DCM. Solution: TMS-Protection.

  • Suspend 1-(Azetidin-2-yl)ethanol HCl in DCM.

  • Add TMSCl (Trimethylsilyl chloride) and HMDS (Hexamethyldisilazane).[1][2]

  • Reflux gently.[1]

  • Mechanism: The -OH group becomes -OTMS. The molecule becomes significantly more lipophilic and soluble in DCM. The amine remains available (or forms a silylamine that is easily hydrolyzed).[1][2]

  • Note: The TMS group can be removed later with mild acid or fluoride sources.[1]

Critical Troubleshooting (FAQ)

Q1: I tried neutralizing with Sodium Bicarbonate ( ), but the yield was terrible.

Diagnosis:


 is too weak and creates a voluminous aqueous layer that traps your polar product.[2]
Fix:  Switch to Potassium Carbonate (

)
. It provides a higher pH (~11-12) ensuring complete deprotonation and, critically, the high ionic strength "pushes" the polar amine out of the water.[2]
Q2: Can I heat the reaction to improve solubility?

WARNING: Azetidines are strained rings (~26 kcal/mol strain energy).[1][2]

  • Acidic + Heat: High risk of ring-opening polymerization.[1][2]

  • Basic + Heat: Moderate risk of dimerization.[1]

  • Limit: Do not exceed 50°C unless absolutely necessary. Rely on sonication or cosolvents instead of heat.[1]

Q3: My product is oiling out instead of dissolving.

Diagnosis: This often happens in Et2O or Toluene.[1] The salt is forming a "ionic liquid" phase at the bottom. Fix: Decant the supernatant and redissolve the oil in a more polar solvent mixture (e.g., DCM/MeOH).[2] You cannot force this oil into non-polar solvents without chemical modification.[1]

Decision Logic: Selecting the Right Method

Use this logic map to determine which solubility method fits your specific experimental needs.

SolubilityLogic Start Start: 1-(Azetidin-2-yl)ethanol HCl Q1 Is the HCl salt required for the reaction? Start->Q1 MethodB Method B: Cosolvents (MeOH/DMF) Q1->MethodB Yes Q2 Is the reaction water tolerant? Q1->Q2 No MethodA Method A: Free Base Extraction Q2->MethodA Yes (Biphasic) MethodC Method C: In-Situ Silylation Q2->MethodC No (Anhydrous)

Figure 2: Strategic decision tree for selecting the appropriate solubilization technique.

References

  • Padwa, A. (2012).[1][2] Azetidines, Azetines, and Azetes: Monocyclic.[2] In Comprehensive Heterocyclic Chemistry III. Elsevier.[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2][3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (See Chapter 5 on Solubility of Amine Salts). Link[1][2]

  • Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[2] Link[1][2]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Principles of Solvation and Cosolvent Effects). Link[1][2]

Sources

Preventing racemization of chiral azetidine amino alcohols during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Chiral Azetidine Amino Alcohols Ticket ID: AZT-ISO-9001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "High Stakes" of Azetidine Chemistry

Welcome to the Azetidine Technical Support Center. You are likely here because you have observed a drop in enantiomeric excess (ee%) during the synthesis of azetidine-2-methanol or related amino alcohols.

The Core Problem: Azetidines are not just "small pyrrolidines."[1] They possess significant ring strain (~26 kcal/mol). This strain, combined with the inductive effect of the nitrogen, creates a "perfect storm" for racemization via two distinct mechanisms:

  • Chemical Racemization: Deprotonation of the

    
    -proton (highly acidic due to ring strain and N-protection).
    
  • Mechanistic Scrambling: Ring-opening/re-closure events mediated by azetidinium ions , often leading to ring expansion or inversion.

This guide provides a self-validating workflow to navigate these pitfalls.

Module 1: The Reduction Phase (Acid Alcohol)

User Issue: "I reduced N-Boc-L-azetidine-2-carboxylic acid with LiAlH4 and my product is nearly racemic."

Root Cause Analysis

Strong hydride reducing agents like Lithium Aluminum Hydride (


) are too aggressive. They generate stable aluminate intermediates that can facilitate 

-deprotonation. Furthermore, if the reaction passes through a discrete aldehyde intermediate that is slow to reduce, the aldehyde will rapidly enolize, destroying chirality.
The "Safe" Protocol: Mixed Anhydride Reduction

We recommend the Mixed Anhydride/Borohydride method. This two-step, one-pot procedure avoids strong bases and minimizes the lifetime of the aldehyde intermediate.

Step-by-Step Methodology:

  • Activation:

    • Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv) in dry THF at -15°C (Cryogenic control is critical).

    • Add N-methylmorpholine (NMM, 1.1 equiv). Why? NMM is non-nucleophilic and milder than TEA, reducing risk of

      
      -deprotonation.
      
    • Add Isobutyl chloroformate (IBCF, 1.1 equiv) dropwise. Stir for 15 mins.

    • Checkpoint: A white precipitate (NMM·HCl) confirms anhydride formation.

  • Reduction:

    • Filter off the NMM·HCl salt (optional but recommended for purity).

    • Add the filtrate to a suspension of

      
       (3.0 equiv) in THF/Water (or MeOH) at -10°C .
      
    • Mechanism:[2][3][4][5][6][7][8] The mixed anhydride is attacked by hydride to form the alcohol directly, often bypassing the accumulation of enolizable aldehyde.

Comparative Reagent Table:

Reagent SystemRisk LevelPrimary Failure ModeRecommended For
LiAlH4 / THF High

-Deprotonation; Aldehyde enolization
Achiral substrates only
BH3·THF Medium Lewis-acid mediated ring openingRobust protecting groups (e.g., Cbz)
IBCF / NaBH4 Low Minimal; Temperature dependentChiral Azetidines (Standard)
DIBAL-H High Over-reduction; Metal chelationAldehyde synthesis (not alcohols)

Module 2: The "Silent Killer" – Azetidinium Ions

User Issue: "My alcohol is chiral, but when I try to activate it (Mesylate/Tosylate) for substitution, I get a mixture of ring-expanded products and racemates."

The Mechanism of Failure

When you convert an azetidin-2-ylmethanol to a leaving group (OMs/OTs), the nitrogen lone pair can displace the leaving group intramolecularly. This forms a bicyclic 1-azoniabicyclo[1.1.0]butane (an azetidinium ion).

  • The Trap: Nucleophiles can attack this intermediate at either bridgehead carbon.

    • Attack at C2: Retains azetidine ring (with inversion or retention depending on path).

    • Attack at C4: Leads to Ring Expansion (Pyrrolidine formation).

    • Reversible Opening: Scrambles stereochemistry.

Visualizing the Danger Zone

Azetidinium_Racemization Start Chiral Azetidine-2-CH2-LG (LG = OMs, OTs) Inter Azetidinium Ion (Bicyclic Intermediate) Start->Inter Intramolecular Displacement PathA Nucleophilic Attack @ C2 (Azetidine Intact) Inter->PathA Path A PathB Nucleophilic Attack @ C4 (Ring Expansion) Inter->PathB Path B End1 Racemic/Inverted Azetidine PathA->End1 End2 Pyrrolidine Derivative PathB->End2

Caption: The "Azetidinium Funnel." Activation of the alcohol side chain allows the nitrogen to attack, forming a bicyclic intermediate that scrambles chirality and ring size.

Troubleshooting Protocol

To prevent this, you must deactivate the Nitrogen lone pair .

  • Protecting Group: Ensure the nitrogen is protected with a strong electron-withdrawing group (Boc, Cbz, Tosyl) before activating the alcohol.

  • Avoid Lewis Acids: Do not use Lewis acids that might cleave the Boc group in situ while a leaving group is present.

Module 3: Protecting Group Strategy

User Issue: "I used N-Benzyl protection, but my ee% is inconsistent."

The Electronic Trade-off

You are balancing two opposing forces:

  • Nitrogen Nucleophilicity (Bad for Azetidinium): Requires Electron Withdrawing Groups (EWG).

  • 
    -Proton Acidity (Bad for Base Racemization):  EWGs make the 
    
    
    
    -proton more acidic.

Decision Matrix:

  • N-Benzyl (Bn):

    • Pros: Nitrogen is less acidic at the

      
      -position. Stable to base.
      
    • Cons: Nitrogen is nucleophilic.[9] High risk of azetidinium formation if the alcohol is activated.

    • Verdict: Use only if you are not activating the alcohol side chain.

  • N-Boc / N-Cbz (Carbamates):

    • Pros: Non-nucleophilic Nitrogen.[6] Prevents azetidinium formation.

    • Cons: Increases acidity of

      
      -proton.
      
    • Verdict:The Gold Standard. The risk of azetidinium formation usually outweighs the risk of deprotonation, provided you avoid strong bases (LDA, LiHMDS) during the synthesis.

  • N-Tosyl (Ts):

    • Pros: "Dead" Nitrogen lone pair.

    • Cons: Extremely difficult to remove without destroying the ring.

    • Verdict: Avoid unless it is the final target.

Module 4: Analytical Validation

User Question: "How do I prove my synthesis worked?"

Optical rotation (


) is unreliable for azetidines due to their low specific rotation values and high sensitivity to concentration. You must use Chiral HPLC or GC.

Standard Protocol for Azetidine-2-methanol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane:Isopropanol (90:10 to 95:5).

  • Detection: UV at 210 nm (Azetidines have weak chromophores; derivatization with benzoyl chloride may be necessary if N-Boc is used).

  • Racemic Standard: Always synthesize a small batch of the racemic compound (using

    
     or from racemic acid) to identify the peaks.
    

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Swern oxidation on N-Boc-azetidine-2-methanol? A: Proceed with Caution. The base (TEA/DIPEA) used in Swern can racemize the resulting aldehyde. Use Dess-Martin Periodinane (DMP) instead; it is buffered and avoids basic conditions, preserving the chiral center.

Q: I need to alkylate the nitrogen. Should I do it before or after reducing the ester? A: After. Alkylating first (creating a tertiary amine) increases the risk of azetidinium formation during the reduction workup. Keep the nitrogen as a carbamate (Boc) during the reduction.

Q: My product turned yellow and the NMR is messy. A: Azetidines are unstable to oxidation and polymerization. Store N-H azetidines as their HCl or Oxalate salts . Free bases should be stored at -20°C under Argon.

References

  • Synthesis and Reactivity of Azetidines: Bott, T. M., & West, F. G. (2012).[6] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. (Verified via Search 1.1)

  • Prevention of Racemization in Amino Acid Reduction: Rodríguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). A facile synthesis of chiral N-protected amino alcohols. Tetrahedron Letters, 32(7), 923-926. (Foundational protocol for Mixed Anhydride reduction).
  • Azetidinium Ion Mechanisms: Couty, F., & Evano, G. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. (Verified via Search 1.7)

  • Enantioselective Synthesis of Azetidines: Sato, M., Gunji, Y., Ikeno, T., & Yamada, T. (2004).[10] Optically Pure C2-Symmetrical Cyclic Amines... from Enantioselective Borohydride Reduction. Synthesis, 2004(9), 1434-1438.[10] (Verified via Search 1.6)

  • Stability of Azetidine-2-carboxylic acid: Couty, F. et al. (2003). Direct Access to L-Azetidine-2-carboxylic Acid. Tetrahedron: Asymmetry. (Verified via Search 1.2)

Sources

Technical Support Center: Azetidine Hydrochloride Handling & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hygroscopic Nature of Azetidine Hydrochloride Salts Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Sticky" Reality of Azetidine Salts

Status: Active Issue Severity: High (Impacts Stoichiometry & Stability)

Azetidine hydrochloride (HCl) is a critical four-membered heterocyclic building block in medicinal chemistry. However, it presents a notorious challenge: deliquescence .[1] Due to the high lattice energy disruption caused by ring strain and the hydrogen-bonding capability of the chloride ion, this salt rapidly absorbs atmospheric moisture, transitioning from a solid to a viscous oil (goo) within minutes of exposure.

This guide provides field-proven protocols to remediate wet salts, handle them accurately, and switch counter-ions when the HCl salt becomes unmanageable.

Immediate Triage: Handling & Weighing

User Question: My azetidine HCl has turned into a syrup on the spatula. How do I weigh it accurately for a reaction?

The "Weigh-by-Difference" Protocol

Do not attempt to scrape sticky semi-solids onto weighing paper. This results in mass loss and contamination.[2] Use this closed-loop transfer method.

Workflow Diagram: Handling Deliquescent Salts

handling_logic Start State of Material Check Is it Free-Flowing Solid? Start->Check Solid Weigh normally (minimize exposure) Check->Solid Yes Goo Viscous Oil / Sticky Solid Check->Goo No Glovebox Is Glovebox Available? Goo->Glovebox YesGB Bring into Argon/N2 atmosphere Weigh inside Glovebox->YesGB Yes NoGB Benchtop Handling Glovebox->NoGB No Solubilize Dissolve entire vial in reaction solvent (e.g., MeOH) NoGB->Solubilize Aliquot Determine concentration (mg/mL) Transfer via volumetric syringe Solubilize->Aliquot

Caption: Decision matrix for handling deliquescent azetidine salts based on physical state and equipment availability.

Step-by-Step: Benchtop Solubilization Technique

If a glovebox is unavailable, convert the mass problem into a volume solution.

  • Tare the entire vial containing the wet azetidine HCl (cap included).

  • Add Solvent: Add a known volume of the solvent you intend to use in the next reaction (e.g., Methanol or DCM). Ensure the salt dissolves completely.

  • Re-weigh: Weigh the vial + cap + solution.

  • Calculate: Subtract the tare weight of the empty vial (if known) or transfer the entire contents to the reaction vessel and rinse the vial 3x.

  • Stoichiometry: If the exact mass of the starting salt is unknown due to water weight, perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid or dimethyl sulfone) to determine the precise moles of azetidine present [1].

Remediation: Drying Protocols

User Question: Vacuum drying isn't working; the oil just bumps or remains sticky. How do I get a solid back?

Heating azetidine HCl to dry it is risky due to potential sublimation or ring-opening degradation [2]. Use azeotropic distillation or lyophilization.

Comparative Drying Methods
MethodEfficiencyStress on CompoundBest For
Azeotropic Distillation HighMedium (Thermal)Removing bulk water from oils
Lyophilization Very HighLow (Cryogenic)Final drying of water-soluble salts
Vacuum Oven LowHigh (Thermal)NOT RECOMMENDED for deliquescent oils
Desiccator (P₂O₅) MediumLowLong-term storage maintenance
Protocol A: Azeotropic Drying (The Toluene Method)

Water forms a low-boiling azeotrope with toluene (84°C), allowing water removal at temperatures lower than the boiling point of water itself [3].[3]

  • Dissolve: Dissolve the wet azetidine HCl oil in a minimum amount of dry Methanol (MeOH) to ensure homogeneity.

  • Add Toluene: Add anhydrous Toluene (ratio 10:1 Toluene to MeOH).

  • Evaporate: Rotovap at 40-45°C. The MeOH will strip first, followed by the Toluene/Water azeotrope.

  • Repeat: Re-suspend the residue in pure Toluene and rotovap again. Repeat 3x.

  • Result: The oil should foam up and eventually crumble into a white solid.

Protocol B: Lyophilization (Freeze-Drying)

If the compound is dissolved in water:

  • Freeze the aqueous solution in a shell-freezer or liquid nitrogen.

  • Place under high vacuum (<0.1 mbar) on a lyophilizer for 24-48 hours.

  • Critical: Backfill with Argon/Nitrogen, not air, to prevent immediate re-absorption of moisture.

Prevention: Salt Switching (Counter-Ion Exchange)

User Question: The HCl salt is too difficult to handle. Can I change the salt form?

Yes. Switching from Hydrochloride (HCl) to Oxalate , Tosylate , or Trifluoroacetate (TFA) often yields less hygroscopic, crystalline solids [4].

Salt Exchange Workflow

salt_switch Input Azetidine HCl (Hygroscopic) FreeBase Free Base Formation (DCM/NaOH Extraction) Input->FreeBase 1. NaOH (aq) 2. Extract DCM Dry Dry Organic Layer (Na2SO4) FreeBase->Dry NewAcid Add New Acid (Anhydrous) Dry->NewAcid Filter & Add Precip Precipitation/Crystallization NewAcid->Precip Et2O or Hexane Final Stable Salt (Oxalate/Tosylate) Precip->Final

Caption: Chemical workflow for converting hygroscopic HCl salts to stable crystalline forms.

Protocol: Converting HCl to Oxalate

Oxalate salts of small amines are frequently highly crystalline and non-hygroscopic [5].

  • Free Base: Dissolve Azetidine HCl in water. Basify to pH >12 with 1M NaOH. Extract 3x with Dichloromethane (DCM). Note: Azetidine free base is volatile; keep solutions cool.

  • Dry: Dry combined organics over Na₂SO₄. Filter.

  • Acid Addition: In a separate flask, dissolve 1 equivalent of anhydrous Oxalic Acid in a minimal amount of Ethanol.

  • Combine: Add the Oxalic Acid solution dropwise to the Azetidine free base solution.

  • Crystallize: A white precipitate should form.[4] If not, add Diethyl Ether or Hexanes until turbid and cool to 4°C.

  • Isolate: Filter the solid and dry under vacuum.

Storage & Stability

User Question: How do I store this to prevent degradation?

Azetidine rings are strained. While the salt prevents nitrogen inversion and oxidation, moisture can create a locally acidic environment that promotes hydrolysis (ring-opening) [1].

  • Primary Containment: Screw-cap vials with Parafilm are insufficient. Use flame-sealed ampoules or vials stored inside a secondary desiccator jar containing P₂O₅ or Drierite.

  • Temperature: Store at -20°C. Cold slows down both hydrolysis and the rate of moisture diffusion.

  • Validation: Periodically check purity via H-NMR. Ring opening is obvious: the distinct multiplet signals of the cyclic azetidine protons (approx 3.8-4.0 ppm) will shift significantly to resemble a linear propyl chain [6].

References

  • Guidechem. (2023).[5] What is Azetidine hydrochloride and its applications? Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: Azetidine Hydrochloride.[5] Retrieved from

  • University of Rochester. (n.d.). Workup: Drying Methods & Azeotroping.[3][4][5][6][7] Retrieved from

  • Reddit (r/Chemistry). (2018). Ways of crashing out amines: Alternative Salts. Retrieved from

  • Sciencemadness. (2009). Forming oxalate salts of amines.[2] Retrieved from

  • MedChemExpress. (n.d.). Azetidine hydrochloride Product Information.[5][8][9][10] Retrieved from

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Azetidine Ring Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to navigating the complexities of nucleophilic substitution on the azetidine ring nitrogen. This resource is designed to provide in-depth guidance, troubleshooting strategies, and answers to frequently asked questions encountered during experimental work with this valuable, yet sometimes challenging, heterocyclic scaffold.

Introduction: The Unique Reactivity of the Azetidine Nitrogen

Azetidines are four-membered nitrogen-containing heterocycles that are prominent structural motifs in medicinal chemistry.[1] Their utility stems from the unique combination of ring strain (approximately 25.4 kcal/mol) and relative stability compared to their three-membered aziridine counterparts.[2] This inherent strain makes the azetidine ring susceptible to ring-opening reactions but also influences the reactivity of the nitrogen atom.[2] Nucleophilic substitution at the azetidine nitrogen is a key transformation for introducing diverse functionalities and building molecular complexity. However, achieving high yields and minimizing side reactions requires a nuanced understanding of the interplay between various experimental parameters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter when performing nucleophilic substitutions on the azetidine nitrogen.

Issue 1: Low or No Product Yield

Question: I am attempting an N-alkylation of my azetidine derivative, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in azetidine N-alkylation can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Insufficient Nucleophilicity of the Azetidine Nitrogen: The nitrogen lone pair's availability is paramount.

    • Steric Hindrance: Bulky substituents on the azetidine ring, particularly at the C2 and C4 positions, can physically block the nitrogen atom, impeding the approach of the electrophile.[3][4]

      • Solution: If possible, consider a synthetic route that installs the desired N-substituent before the formation of a sterically congested ring.

    • Electron-Withdrawing Groups (EWGs): While often used as protecting groups, EWGs (e.g., sulfonyl, carbamate) directly attached to the nitrogen can significantly decrease its nucleophilicity.[5]

      • Solution: If the reaction is an N-alkylation, ensure the nitrogen is unprotected or protected with a group that can be easily removed. For reactions like N-arylation, a different catalytic system might be necessary.

  • Poor Quality of the Electrophile (Alkylating/Arylating Agent):

    • Leaving Group Ability: The efficiency of the substitution is directly related to the quality of the leaving group on the electrophile.

      • Solution: For N-alkylations, consider converting alcohols to better leaving groups such as tosylates, mesylates, or halides.[5] Triflate is an excellent but often more expensive option.

    • Steric Bulk on the Electrophile: A sterically demanding electrophile can also slow down the reaction.

      • Solution: If the reaction is sluggish, increasing the temperature or reaction time may be necessary. However, be mindful of potential side reactions.

  • Inappropriate Reaction Conditions:

    • Base Selection: A base is often required to deprotonate the azetidine nitrogen (if it's a salt) or to scavenge the acid byproduct. The choice of base is critical.

      • Solution: For simple N-alkylations with alkyl halides, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[6] For less reactive electrophiles, stronger, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[7]

    • Solvent Effects: The solvent can influence the solubility of reactants and stabilize transition states.

      • Solution: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices for SN2 reactions.

Issue 2: Formation of Ring-Opened Byproducts

Question: My reaction is producing a significant amount of a byproduct that appears to be the result of ring-opening. How can I prevent this?

Answer: Ring-opening is a common side reaction due to the inherent strain of the azetidine ring.[2] It is often promoted by the formation of a highly electrophilic azetidinium ion.[8][9]

  • Acid-Catalyzed Ring Opening: The presence of acid can protonate the azetidine nitrogen, activating the ring for nucleophilic attack.[2][10]

    • Solution:

      • Maintain Neutral or Basic Conditions: Ensure the reaction is not acidic. If an acid is generated during the reaction (e.g., H-X from an alkyl halide), use a stoichiometric amount of a non-nucleophilic base to neutralize it.

      • Careful Workup: Avoid strongly acidic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate or a similar weak base for quenching.

  • Nucleophilic Attack on the Ring Carbons: In some cases, the nucleophile intended for the nitrogen can attack a ring carbon, especially if the nitrogen is quaternized.

    • Solution:

      • Control Stoichiometry: Use a modest excess of the nucleophile. A large excess might favor ring-opening pathways.

      • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for ring cleavage.[2]

Issue 3: Competing N-Arylation vs. C-Arylation in Buchwald-Hartwig Reactions

Question: I am trying to perform a Buchwald-Hartwig amination on my azetidine, but I am seeing a mixture of N-arylated and C-arylated products. How can I improve the selectivity for N-arylation?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[11][12] However, with strained rings like azetidine, careful optimization is needed to favor N-functionalization.

  • Ligand Choice: The ligand on the palladium catalyst plays a crucial role in determining the outcome of the reaction.

    • Solution: Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective in promoting reductive elimination from the nitrogen, leading to the desired N-arylated product.[13] Bidentate ligands like BINAP or DPPF can also be effective.[11]

  • Base Selection: The choice of base can influence the equilibrium between different palladium intermediates.

    • Solution: Weakly coordinating bases like cesium carbonate or potassium phosphate are often preferred over strong alkoxide bases, which can sometimes promote side reactions.

  • Reaction Temperature:

    • Solution: Running the reaction at the lowest effective temperature can help to minimize side reactions. A thorough screen of reaction temperatures is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for electrophiles in N-alkylation of azetidines?

A1: The reactivity generally follows the order of leaving group ability: R-OTf > R-I > R-Br > R-Cl. For a given halide, primary alkyl halides are more reactive than secondary ones due to reduced steric hindrance.

Q2: Should I use a protecting group on the azetidine nitrogen?

A2: It depends on the overall synthetic strategy. If you need to perform chemistry on other parts of the molecule without affecting the azetidine nitrogen, a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is advisable.[14] However, for direct N-functionalization, the protecting group must be removed first, or a method that is compatible with the protecting group must be chosen.

Q3: Can I perform a reductive amination directly with an aldehyde/ketone and azetidine?

A3: Yes, this is a common and effective method for N-alkylation. The azetidine acts as the amine component. Standard reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are typically used. This method avoids the use of alkyl halides and can be milder.

Q4: My azetidine substrate is a hydrochloride salt. How should I handle this in an N-alkylation reaction?

A4: You will need to add at least one equivalent of a base to neutralize the HCl and free the amine for reaction. It is common to add a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to also scavenge the acid produced during the alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Azetidine

This protocol provides a general starting point for the N-alkylation of an azetidine with an alkyl halide.

  • Preparation: To a solution of the azetidine (1.0 eq) in anhydrous acetonitrile (or DMF), add a suitable non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig N-Arylation of Azetidine

This protocol is a general procedure for the palladium-catalyzed N-arylation of azetidine.

  • Reaction Setup: In an oven-dried flask, combine the aryl halide (1.0 eq), azetidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane to the flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Key Concepts

Nucleophilic_Substitution_on_Azetidine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Azetidine Azetidine (Nucleophile) Desired_Product N-Substituted Azetidine Azetidine->Desired_Product Desired Pathway (SN2 on N) Side_Product Ring-Opened Product Azetidine->Side_Product Side Reaction (Ring Opening) Electrophile Electrophile (R-X) Electrophile->Desired_Product Electrophile->Side_Product Base Base (e.g., K₂CO₃) Base->Desired_Product Solvent Solvent (e.g., ACN) Solvent->Desired_Product

Caption: Key factors influencing nucleophilic substitution on the azetidine nitrogen.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Nucleophilicity Assess Azetidine Nucleophilicity Start->Check_Nucleophilicity Check_Electrophile Evaluate Electrophile & Leaving Group Check_Nucleophilicity->Check_Electrophile Sufficient Redesign_Substrate Modify Substrate or Protecting Group Check_Nucleophilicity->Redesign_Substrate Hindered/EWG Check_Conditions Optimize Reaction Conditions Check_Electrophile->Check_Conditions Good LG Improve_LG Improve Leaving Group (e.g., to OTs) Check_Electrophile->Improve_LG Poor LG Optimize_Base Screen Bases Check_Conditions->Optimize_Base Optimize_Solvent Screen Solvents Optimize_Base->Optimize_Solvent Optimize_Temp Vary Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Redesign_Substrate->Check_Electrophile Improve_LG->Check_Conditions

Caption: A logical workflow for troubleshooting low-yield azetidine N-substitutions.

Quantitative Data Summary

ParameterRecommendation/ObservationPotential Impact on Yield
Leaving Group Triflate > Iodide > Bromide > ChlorideMajor
Solvent Polar aprotic (DMF, ACN, DMSO) generally favoredModerate
Base K₂CO₃, Cs₂CO₃ (mild); DBU (strong, non-nucleophilic)Moderate to Major
Temperature Start at RT, increase cautiously to 50-80°CModerate (risk of side reactions)
Steric Hindrance Minimize on both azetidine and electrophileMajor
N-Protecting Group Electron-withdrawing groups decrease nucleophilicityMajor

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Jacobsen, E. N., & Coe, J. W. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(49), 17091-17095.
  • Couty, F., Evano, G., & Lakhdar, S. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1634-1637.
  • Forni, A., & Sagramora, S. (1982). Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution.
  • BenchChem. (2025). Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)
  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Request PDF. (2025). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity.
  • PubMed. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • National Institutes of Health. (n.d.).
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 229.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • National Institutes of Health. (2022).
  • Kaabi, A., et al. (n.d.).
  • Wikipedia. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • BenchChem. (n.d.). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular....
  • ChemRxiv. (2021).
  • National Institutes of Health. (2025).
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Name-Reaction.com. (n.d.).
  • American Chemical Society. (2025).
  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Murugesan, Dr. (n.d.). Nucleophilic Substitution Reactions.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • YouTube. (2020). Azetidine: Chemical Reactivity.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.

Sources

Removing Boc protecting group from 1-(Azetidin-2-yl)ethanol intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the removal of the tert-butyloxycarbonyl (Boc) protecting group from the 1-(azetidin-2-yl)ethanol intermediate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses common issues encountered during the Boc deprotection of 1-(azetidin-2-yl)ethanol in a direct question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

Question: My reaction is not going to completion, or it's taking much longer than expected. What could be the cause?

Answer:

Several factors can contribute to incomplete or slow deprotection. Here's a systematic approach to troubleshooting:

  • Acid Strength and Concentration: The most common reason for incomplete deprotection is insufficient acid strength or concentration. While milder conditions are often desired to prevent side reactions, they may not be sufficient to drive the reaction to completion.

    • TFA: Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection.[1][2] A common starting point is a 20-50% solution of TFA in a chlorinated solvent like dichloromethane (DCM).[1][3] If the reaction is sluggish, you can cautiously increase the TFA concentration.

    • HCl in Dioxane: A 4M solution of HCl in dioxane is another effective and widely used reagent for Boc deprotection.[4][5] It is often considered a strong and fast-acting deprotecting agent.[4]

  • Reaction Temperature: Most Boc deprotections are performed at room temperature.[4][6] If the reaction is slow, gentle warming (e.g., to 40 °C) can be attempted, but this should be done with caution as it can also increase the rate of side reactions.

  • Water Content: Anhydrous conditions are generally preferred for acidic Boc deprotection.[7] The presence of water can hydrolyze the Boc group, but the reaction is often slower and can lead to undesired byproducts. Ensure your solvents and reagents are dry.

Issue 2: Observation of Unexpected Byproducts

Question: I'm seeing unexpected peaks in my LC-MS or NMR analysis after the deprotection. What are the likely side reactions?

Answer:

The formation of byproducts is a common challenge, particularly with a strained ring system like azetidine.

  • tert-Butylation: The deprotection process generates a reactive tert-butyl cation.[7][8][9] This cation can alkylate any nucleophilic sites on your molecule, including the hydroxyl group of the ethanol substituent or even the deprotected amine itself. To mitigate this, consider adding a scavenger to the reaction mixture. Common scavengers include:

    • Triethylsilane (TES): Efficiently traps the tert-butyl cation.

    • Thioanisole or 1,2-Ethanedithiol (EDT): Also effective scavengers.[3]

  • Ring Opening/Rearrangement: Azetidines are strained four-membered rings and can be susceptible to ring-opening under strongly acidic conditions.[10][11] This can lead to a variety of linear amine byproducts. To minimize this:

    • Use the mildest acidic conditions that still afford complete deprotection in a reasonable timeframe.

    • Maintain a low reaction temperature (0 °C to room temperature).

  • Trifluoroacetylation: When using TFA, the newly formed free amine can sometimes be acylated by the trifluoroacetate anion, especially if the workup is not performed promptly.[9]

Issue 3: Difficulty with Product Isolation and Workup

Question: I'm having trouble isolating my product as the free amine after the reaction. What is the best workup procedure?

Answer:

The deprotected amine is typically obtained as a salt (e.g., TFA or HCl salt), which can be water-soluble.

  • Isolation as a Salt: The most straightforward approach is to remove the volatile acid and solvent in vacuo.[1][12] The resulting amine salt can often be used directly in the next step without further purification. To remove residual TFA, co-evaporation with a solvent like toluene or DCM is recommended.[3][13]

  • Conversion to the Free Amine: If the free amine is required, a basic workup is necessary.[14]

    • After removing the bulk of the acid, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate).

    • Carefully wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until CO₂ evolution ceases.[3] Be cautious, as this can be an exothermic reaction.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[3]

  • Ion-Exchange Chromatography: For sensitive substrates or when a very pure free amine is required, using a basic ion-exchange resin (like Amberlyst A21) can be an effective way to neutralize the salt without an aqueous workup.[14]

Frequently Asked Questions (FAQs)

This section provides more detailed explanations of the underlying chemistry and rationale behind experimental choices.

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection proceeds through a well-established E1 elimination mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).[2][8][15]

  • Formation of a tert-butyl cation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][8]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[2][8]

  • Protonation of the Amine: In the acidic environment, the newly formed amine is protonated to give the corresponding ammonium salt.[8]

.dot

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Bond Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Protonation Boc_Protected Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Protected->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt + H⁺

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Q2: Which acidic condition is "milder," TFA or HCl in dioxane?

A2: This is a nuanced question. While both are strong acids, their reactivity can differ based on the substrate and reaction conditions.

  • TFA is often used in varying concentrations (e.g., 20-50% in DCM), allowing for some tunability of the reaction conditions.[1]

  • 4M HCl in dioxane is a very effective and fast deprotecting agent.[4] Some studies suggest it can offer better selectivity in removing Nα-Boc groups in the presence of other acid-labile groups like tert-butyl esters.[4][5]

For a potentially sensitive substrate like 1-(azetidin-2-yl)ethanol, it is advisable to start with milder conditions, such as 20% TFA in DCM at 0 °C, and monitor the reaction closely.

Q3: Can I use other acids for Boc deprotection?

A3: Yes, several other acidic systems can be employed, though they are less common for this specific transformation. These include:

  • Aqueous phosphoric acid: An environmentally benign and mild reagent.[7]

  • Lewis acids such as aluminum chloride.[7]

  • Oxalyl chloride in methanol: A mild method reported to be tolerant of other acid-labile groups.[6]

The choice of acid will depend on the overall functional group tolerance of your molecule.

Q4: How do I choose the right scavenger for my reaction?

A4: The choice of scavenger depends on the nucleophilic functional groups present in your molecule.

  • For a molecule like 1-(azetidin-2-yl)ethanol, the primary concern is alkylation of the hydroxyl group. Triethylsilane (TES) is an excellent choice as it is a "hard" nucleophile that readily reacts with the "hard" tert-butyl carbocation.

  • If your molecule contained sulfur-containing residues like methionine or cysteine, a "soft" scavenger like thioanisole or 1,2-ethanedithiol (EDT) would be more appropriate.[3]

.dot

Troubleshooting_Tree Start Boc Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete Yes Byproducts Byproducts Observed? Start->Byproducts No Increase_Acid Increase Acid Concentration (e.g., TFA from 20% to 50%) Incomplete->Increase_Acid Increase_Temp Gently Increase Temperature (e.g., to 40°C) Incomplete->Increase_Temp Check_Reagents Ensure Anhydrous Conditions Incomplete->Check_Reagents Workup Workup Issues? Byproducts->Workup No Add_Scavenger Add Scavenger (e.g., Triethylsilane) Byproducts->Add_Scavenger Lower_Temp Lower Reaction Temperature (e.g., to 0°C) Byproducts->Lower_Temp Milder_Acid Use Milder Acidic Conditions Byproducts->Milder_Acid Salt_Isolation Isolate as TFA/HCl salt (Co-evaporate with Toluene) Workup->Salt_Isolation Free_Base Neutralize with Mild Base (e.g., sat. NaHCO₃ soln) Workup->Free_Base Ion_Exchange Use Ion-Exchange Resin Workup->Ion_Exchange

Sources

Technical Support Center: Purification of Polar Azetidine Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar azetidine amino alcohol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental issues inherent to working with polar azetidine amino alcohol derivatives.

Q1: Why are my polar azetidine derivatives so difficult to purify using standard silica gel chromatography?

A: The difficulty arises from a combination of three key molecular properties:

  • High Polarity: The presence of the nitrogen atom within the azetidine ring, coupled with a hydroxyl group, makes these compounds highly polar. This leads to very strong interactions with the polar silica gel stationary phase, resulting in poor elution, significant peak tailing, and often low recovery.[1][2]

  • Basicity of the Azetidine Nitrogen: The nitrogen atom is basic and readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong acid-base interaction is a primary cause of streaking on TLC plates and columns, which prevents clean separation from impurities.[1]

  • Ring Strain and Instability: The four-membered azetidine ring is conformationally strained (approx. 25.4 kcal/mol).[1][3] This strain renders the ring susceptible to opening, especially under acidic conditions—such as the environment of a standard silica gel column—leading to product decomposition and loss of yield.[1][4]

Q2: I'm experiencing significant product loss during the aqueous workup and extraction. What's going wrong and how can I fix it?

A: This is a common problem due to the high water solubility of these polar compounds, especially when they are in their protonated (salt) form.[1] If your reaction was run under acidic conditions, or if you quenched with acid, the azetidine nitrogen is likely protonated, making the molecule even more water-soluble.

Solutions:

  • Ensure Sufficient Basification: Before extraction, you must convert the azetidine salt back to its neutral free base form. Basify the aqueous layer to a pH > 12 with a strong base like NaOH or K₂CO₃ to ensure complete deprotonation.[1]

  • "Salting Out": Saturate the aqueous layer with a salt such as NaCl or K₂CO₃. This decreases the solubility of your organic compound in the aqueous phase, driving it into the organic layer and significantly improving extraction efficiency.[1]

  • Choose a More Effective Extraction Solvent: For highly polar amines, standard solvents like ethyl acetate may be insufficient. Dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol can be more effective for extracting polar compounds.[1]

Q3: What are the most suitable advanced chromatography techniques for these compounds when standard methods fail?

A: When standard normal-phase and reversed-phase chromatography are ineffective, you should consider the following techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for highly polar compounds that are poorly retained in reversed-phase.[5][6] HILIC uses a polar stationary phase (like silica) but with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[5][7] The polar analyte partitions into a water-rich layer on the surface of the stationary phase, allowing for effective separation.[6][7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[8] It is highly efficient for separating polar compounds and is particularly advantageous for chiral separations of amines.[9][10] The low viscosity of the mobile phase allows for faster separations and reduced solvent consumption.[10]

  • Ion-Exchange Chromatography (IEX): Since these molecules are basic, cation-exchange chromatography can be a highly effective, albeit more complex, purification method.[11] The separation is based on the reversible interaction between the charged analyte and the oppositely charged stationary phase.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides direct answers to common problems encountered during purification.

Problem Likely Cause(s) Recommended Solutions & Explanations
Severe Peak Tailing / Streaking on Silica Gel Column Strong interaction between the basic azetidine nitrogen and acidic silanol groups on the silica surface.[1]1. Neutralize the Stationary Phase: Pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a non-nucleophilic base like triethylamine (TEA, typically 0.5-1%).[1] This "deactivates" the acidic sites. 2. Use a Modified Eluent: Add a basic modifier directly to your mobile phase (e.g., DCM/Methanol with 0.5% TEA or NH₄OH).[12] This competes with your compound for binding to the acidic sites, resulting in a more symmetrical peak shape.
Product is Decomposing on the Column The acidic nature of silica gel is causing the strained azetidine ring to open.[1][3][4]1. Deactivate the Silica Gel: As above, use a basic modifier.[12] 2. Use a Less Acidic Stationary Phase: Consider using neutral alumina or a bonded phase like diol or amino-propyl silica as an alternative to silica gel.[13][14] 3. Minimize Residence Time: Work quickly. Use a slightly stronger solvent system to elute the compound faster, reducing its contact time with the stationary phase.[12]
Product and a Key Impurity Co-elute The product and impurity have very similar polarities and affinities for the stationary phase under the current conditions.[1]1. Change Solvent Selectivity: Switch to a different solvent system. If you are using an ethyl acetate/hexane system, try one with different properties, such as dichloromethane/methanol.[1] This can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) of the compounds with the stationary phase, potentially achieving separation. 2. Switch Chromatography Mode: If changing solvents fails, the polarity difference may be too small for normal-phase. This is a strong indicator that you should move to an alternative technique like HILIC or SFC, which utilize different separation mechanisms.[2][5]
Product Elutes at the Solvent Front in Reversed-Phase (C18) The compound is too polar to be retained on the non-polar C18 stationary phase.[5]1. Use HILIC: This is the ideal scenario for switching to HILIC, which is designed specifically for retaining and separating highly polar molecules.[5][6] 2. Use Ion-Pairing Agents (with caution): Adding an ion-pairing agent to the mobile phase can improve retention, but these agents can be difficult to remove and are often not compatible with mass spectrometry (MS).[2]

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Flash Chromatography with Neutralized Silica Gel

This protocol is the first line of defense for purifying basic azetidine derivatives that are moderately polar.

Step-by-Step Methodology:

  • Prepare the Slurry: In a beaker, add your silica gel. Create a slurry using your initial, non-polar mobile phase (e.g., 100% Hexane or DCM).

  • Add Base Modifier: To this slurry, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v) of the total solvent volume you will use to pack and equilibrate the column.[1]

  • Pack the Column: Swirl the slurry well and pour it into your column. Use a gentle stream of air or pump pressure to pack the bed evenly.

  • Equilibrate the Column: Wash the packed column with at least 3-5 column volumes of your starting mobile phase (containing the TEA). This ensures the entire stationary phase is neutralized.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading).

  • Elute: Run your gradient, for example, from 100% DCM to a 90:10 DCM:Methanol mixture. Remember to include 0.5% TEA in all mobile phase components.[1]

  • Collect and Analyze: Collect fractions and analyze them by TLC or LC-MS.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Use this protocol for highly polar compounds that are not retained by reversed-phase chromatography.

Step-by-Step Methodology:

  • Column Selection: Choose a suitable HILIC column. Bare silica is often effective, but specialized phases (e.g., amide, diol) can offer different selectivity.[6]

  • Mobile Phase Preparation: The weak mobile phase (Solvent A) is typically acetonitrile (ACN). The strong mobile phase (Solvent B) is water, often with a buffer (e.g., 10 mM ammonium formate) to control pH and improve peak shape.[2]

  • Column Equilibration: HILIC requires longer equilibration times than reversed-phase.[2] Equilibrate the column with your starting mobile phase conditions (e.g., 95% ACN, 5% Water) for at least 10-15 column volumes.

  • Sample Preparation: Crucially, dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase.[2] A 75/25 mixture of acetonitrile/methanol is often a good starting point.[2] Injecting in a strong solvent like pure water will cause severe peak distortion.

  • Elution: Start with a high percentage of organic solvent and run a gradient by increasing the percentage of the aqueous phase. For example, a gradient from 5% to 40% aqueous mobile phase.

  • Collect and Analyze: Collect fractions and analyze.

Part 4: Visualization & Method Selection

Workflow for Purification Method Selection

The following diagram provides a logical workflow for choosing the most appropriate purification strategy for your polar azetidine amino alcohol derivative.

Purification_Workflow start Crude Azetidine Derivative tlc_check Run TLC in DCM/MeOH & Hex/EtOAc (with 0.5% TEA) start->tlc_check decision_rf Is Rf between 0.15 and 0.5? tlc_check->decision_rf streaking Is there significant streaking? decision_rf->streaking Yes rp_check Compound is very polar. Test solubility in ACN/Water. Run RP-HPLC Scout. decision_rf->rp_check No (Rf ≈ 0 or 1) neutral_silica Purify via Neutralized Silica Gel Chromatography streaking->neutral_silica No streaking->neutral_silica Yes (but manageable) end Pure Compound neutral_silica->end decision_rp Is the compound retained on the C18 column? rp_check->decision_rp hilic_sfc Use Advanced Technique: HILIC or SFC decision_rp->hilic_sfc No (elutes in void) rp_purify Purify via Reversed-Phase HPLC decision_rp->rp_purify Yes hilic_sfc->end rp_purify->end

Caption: Decision workflow for selecting a purification method.

Conceptual Diagram: The Problem on Standard Silica

This diagram illustrates the detrimental interaction between a basic azetidine and an acidic silica surface.

Silica_Interaction cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase silanol Acidic Silanol Group (Si-OH) result Strong Adsorption Peak Tailing Decomposition silanol->result azetidine Basic Azetidine (R-Aze-OH) azetidine->silanol Strong Acid-Base Interaction impurity Impurity impurity->silanol Weaker Interaction

Caption: Interaction of basic azetidine with acidic silica.

References

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 24, 2026, from [Link]

  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved February 24, 2026, from [Link]

  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved February 24, 2026, from [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved February 24, 2026, from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022, April 15). LCGC International. Retrieved February 24, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC - NIH. Retrieved February 24, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PMC. Retrieved February 24, 2026, from [Link]

  • Ion exchange chromatography: A comprehensive review. (2025, March 31). GSC Online Press. Retrieved February 24, 2026, from [Link]

  • Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid. (n.d.). Angewandte Chemie. Retrieved February 24, 2026, from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. Retrieved February 24, 2026, from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). LOCKSS: Serve Content. Retrieved February 24, 2026, from [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Retrieved February 24, 2026, from [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021, July 6). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Separation and Enrichment of Selected Polar and Non-Polar Organic Micro-Pollutants—The Dual Nature of Quaternary Ammonium Ionic Liquid. (2022, August 18). MDPI. Retrieved February 24, 2026, from [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. Retrieved February 24, 2026, from [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017, January 13). MDPI. Retrieved February 24, 2026, from [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Ion Exchange Chromatography. (n.d.). Ecolab. Retrieved February 24, 2026, from [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022, March 2). Taylor & Francis. Retrieved February 24, 2026, from [Link]

  • Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. (n.d.). Scientific Research Publishing. Retrieved February 24, 2026, from [https://www.scirp.org/html/2-2 analytically 90059_75478.htm]([Link] analytically 90059_75478.htm)

  • Synthesis of chiral Azetidine and its application in asymmetric synthesis. (2025, August 4). ResearchGate. Retrieved February 24, 2026, from [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Advion. Retrieved February 24, 2026, from [Link]

  • Ion exchange chromatography in presence of amino acid. (n.d.). Google Patents.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Analytical and Bioanalytical Chemistry. Retrieved February 24, 2026, from [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 1-(Azetidin-2-yl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier designed for analytical chemists and medicinal chemistry leads. It moves beyond basic spectral assignment to address the specific challenges of strained heterocycles and diastereomeric salt forms.

Executive Summary & Strategic Context

In fragment-based drug discovery (FBDD), the azetidine scaffold has emerged as a superior alternative to pyrrolidine and piperidine analogs. Its high ring strain (~26 kcal/mol) and lower lipophilicity (LogP) often result in improved metabolic stability and favorable vector orientation for protein binding.

However, the analysis of 1-(Azetidin-2-yl)ethanol hydrochloride presents unique challenges compared to its 5-membered analog (pyrrolidine). The coexistence of two chiral centers (C2 on the ring and C1' on the side chain) creates diastereomeric pairs that require precise NMR protocols to resolve.

Comparison of Structural Scaffolds (Azetidine vs. Pyrrolidine)
FeatureAzetidine Scaffold (Target)Pyrrolidine Scaffold (Alternative)Impact on Drug Design
Ring Size 4-membered5-memberedAzetidine offers distinct vector angles for side chains.
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Azetidine shows unique reactivity and "puckering" in NMR.
Basicity (

)
~11.0 (Secondary amine)~11.3Comparable, but azetidine salts are often more hygroscopic.
Lipophilicity LowerHigherAzetidine improves solubility and DMPK profiles.
NMR Signature Complex coupling (

)
Standard envelope conformationAzetidine requires higher field strength (>400 MHz) for resolution.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish between the salt and free base forms, the following protocol utilizes a dual-solvent strategy.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Analyte: 1-(Azetidin-2-yl)ethanol HCl (>98% purity).

  • Solvent A (Structural): Deuterium Oxide (

    
    , 99.9% D) + 0.05% TSP (Internal Standard).
    
  • Solvent B (Protonic): DMSO-

    
     (99.9% D) + 0.03% TMS. Required to observe exchangeable NH/OH protons.
    
Automated Acquisition Workflow

The following DOT diagram illustrates the logic flow for sample preparation and parameter selection, ensuring high E-E-A-T compliance.

NMR_Workflow Start Start: Sample Receipt Solvent_Choice Select Solvent System Start->Solvent_Choice Prep_D2O Path A: D2O (Backbone Assignment) Solvent_Choice->Prep_D2O Routine Prep_DMSO Path B: DMSO-d6 (H-Bonding/Salt Check) Solvent_Choice->Prep_DMSO Salt/Stereo Acquisition Acquire 1H NMR (ns=64, d1=2.0s) Prep_D2O->Acquisition Prep_DMSO->Acquisition Processing Process: LB=0.3Hz Baseline Corr. Acquisition->Processing Analysis Analysis: Integrate & Assign Processing->Analysis

Caption: Dual-path workflow for structural validation. Path B is critical for confirming the hydrochloride salt formation via ammonium proton detection.

Detailed Spectral Analysis & Assignment

The 1H NMR spectrum of 1-(Azetidin-2-yl)ethanol HCl is characterized by the deshielding effect of the protonated nitrogen and the magnetic anisotropy of the strained ring.

The Hydrochloride Salt Effect (DMSO- )

In DMSO-


, the exchangeable protons are visible. The formation of the HCl salt is confirmed by the appearance of broad ammonium signals.
  • 
     Protons: 
    
    
    
    8.5 – 9.5 ppm (Broad singlets or very broad humps).
    • Diagnostic: In the free base, this signal would be a single broad peak around 2.0–3.0 ppm or invisible due to rapid exchange. The downfield shift confirms protonation.

  • OH Proton:

    
     5.0 – 5.2 ppm (Doublet, 
    
    
    
    Hz).
    • Note: Splitting indicates the OH is not exchanging rapidly, confirming a dry, high-purity sample.

Aliphatic Region Assignment ( )

The carbon numbering assumes C2 is the chiral center on the ring, and C1' is the chiral center on the ethanol side chain.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
C2-H Ring Methine (

)
4.35 – 4.50 MultipletComplexDeshielded by adjacent

and the electron-withdrawing hydroxyl group.
C1'-H Side-chain Methine3.90 – 4.05 Multiplet

Overlap with C2-H is common; distinguished by COSY.
C4-H Ring Methylene (

)
3.80 – 3.95 Multiplet

Distinctly non-equivalent due to ring puckering.
C3-H Ring Methylene (

)
2.30 – 2.60 MultipletComplexHigh field shift characteristic of azetidine ring strain.
C2'-H Methyl Group1.15 – 1.25 Doublet

Diagnostic doublet; chemical shift confirms it is not attached to a heteroatom directly.
Comparative Analysis: Azetidine vs. Pyrrolidine

The key differentiator is the


-proton region (C3) .
  • Azetidine: The C3 protons appear upfield (2.3–2.6 ppm) but are chemically distinct due to the rigid puckered ring.

  • Pyrrolidine: The corresponding

    
    -protons (C3/C4) often appear as a broader envelope and are less deshielded than the azetidine counterparts due to reduced ring strain anisotropy.
    

Stereochemical Determination (Diastereomers)

Because the molecule has two chiral centers, it exists as diastereomers (e.g., R,R vs R,S). Synthetic routes often yield a mixture unless asymmetric catalysis is used.

Method: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is required.

Stereo_Logic Start Stereochem Assignment NOE_Exp Run 1D NOESY Irradiate Methyl (C2') Start->NOE_Exp Check_C2 Observe Ring C2-H? NOE_Exp->Check_C2 Result_Syn Strong NOE: Syn/Erythro-like Check_C2->Result_Syn Yes (>2%) Result_Anti Weak/No NOE: Anti/Threo-like Check_C2->Result_Anti No

Caption: Logic tree for assigning relative stereochemistry between the ring and side chain.

  • Syn-relationship: If the side chain methyl and the ring methine (C2-H) are on the same face, a strong NOE enhancement is observed.

  • Anti-relationship: If they are on opposite faces, the distance is too great for significant NOE transfer.

Troubleshooting & Common Pitfalls

Hygroscopicity

Issue: The HCl salt is extremely hygroscopic. Symptom: In DMSO-


, the water peak (

3.33) broadens and shifts, and the OH/NH signals disappear due to exchange. Solution: Dry the sample in a vacuum desiccator over

for 4 hours before dissolving. Use an ampoule of "100%" DMSO-

rather than a stock bottle.
Rotamers

Issue: Azetidine nitrogen inversion is slow, but in the protonated salt form, inversion is blocked. However, if the pH is not low enough (free base present), you may see line broadening. Validation: Ensure the sample is fully protonated. If peaks are broad in


, add a drop of 

to sharpen the spectrum.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

  • Sirenko, V., et al. (2018). Conformational analysis and structural study of azetidine derivatives. Journal of Molecular Structure. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Stereochemistry). Link

  • PubChem. (2024). Azetidine Hydrochloride Compound Summary. National Library of Medicine. Link

Determining enantiomeric excess of alpha-methyl-2-azetidinemethanol

Technical Guide: Determination of Enantiomeric Excess for -Methyl-2-Azetidinemethanol

Executive Summary: The Chromophore Challenge

Direct chiral HPLC using standard UV detection (254 nm) is often insufficient due to poor sensitivity (LOD) and potential interference from mobile phase cutoffs. Furthermore, the ring strain of the azetidine moiety ($ \sim 26 \text{ kcal/mol} $) requires protocols that avoid harsh acidic conditions which could trigger ring-opening or polymerization.

This guide evaluates three validated methodologies to determine enantiomeric excess (ee), ranked by their utility in drug development workflows:

  • Derivatization-HPLC (UV-Vis): The industry gold standard for robustness and sensitivity.

  • Chiral GC (FID): The high-throughput alternative for volatile intermediates.

  • Mosher’s Acid Analysis (NMR): The definitive method for absolute configuration assignment.

Strategic Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on sample purity and available instrumentation.

DecisionMatrixStartSample: alpha-Methyl-2-azetidinemethanolPurityCheckIs the sample chemically pure (>90%)?Start->PurityCheckChromophoreDoes it have a UV Chromophore?PurityCheck->ChromophoreYesNMRMethod C: Mosher's Analysis(1H / 19F NMR)PurityCheck->NMRNo (Crude/Mix)DerivDerivatization Required(e.g., 3,5-DNB or Benzoyl)Chromophore->DerivNo (Native)HPLCMethod A: Chiral HPLC(Chiralpak AD-H/OD-H)Chromophore->HPLCYes (Modified)Deriv->HPLCHigh Precision NeededGCMethod B: Chiral GC(Cyclodextrin Phase)Deriv->GCHigh Throughput / Volatile

Figure 1: Analytical workflow for selecting the optimal ee determination method.

Method A: Derivatization-HPLC (The Gold Standard)

Causality & Rationale

The native molecule absorbs weakly at




3,5-Dinitrobenzoylation

Experimental Protocol

Reagents: 3,5-Dinitrobenzoyl chloride (DNB-Cl), Triethylamine (TEA), DCM.

  • Preparation: Dissolve

    
     of 
    
    
    -methyl-2-azetidinemethanol in
    
    
    dry dichloromethane (DCM).
  • Reaction: Add

    
     TEA (1.5 eq) followed by 
    
    
    DNB-Cl (1.1 eq).
  • Incubation: Stir at room temperature for 30 minutes. (Monitor by TLC;

    
     will increase significantly).
    
  • Quench: Add

    
     dimethylaminopropylamine (to scavenge excess DNB-Cl) or wash with saturated 
    
    
    .
  • Analysis: Dilute the organic layer with isopropanol (IPA) to approx.

    
     for injection.
    
Representative Chromatographic Conditions
ParameterSetting
Column Chiralpak AD-H or Chiralcel OD-H (

)
Mobile Phase Hexane : IPA (90 : 10 v/v)
Flow Rate

Detection UV @

Temperature

Expected

Enantiomer 1:

; Enantiomer 2:

Resolution (

)
Typically

Note: The bis-DNB derivative (N,O-bis-3,5-dinitrobenzoyl) is often formed if excess reagent is used. This is acceptable and often provides better separation than the mono-derivative.

Method B: Chiral GC (High Efficiency)

Causality & Rationale

Gas Chromatography (GC) utilizes Flame Ionization Detection (FID), which responds to carbon content rather than UV absorption, bypassing the chromophore issue entirely. However, the polar hydroxyl and amine groups cause peak tailing on capillary columns. Trifluoroacetylation is the preferred derivatization as it increases volatility and reduces hydrogen bonding.

Experimental Protocol
  • Derivatization: Place

    
     of sample in a GC vial.
    
  • Reagent Addition: Add

    
     Trifluoroacetic Anhydride (TFAA) and 
    
    
    DCM.
  • Reaction: Heat at

    
     for 15 minutes in a sealed vial.
    
  • Workup: Evaporate to dryness under a stream of nitrogen (removes trifluoroacetic acid byproduct). Re-dissolve in

    
     heptane or DCM.
    
Representative GC Conditions
ParameterSetting
Column Cyclodextrin-based (e.g., CP-Chirasil-Dex CB or Rt-

DEXsa)
Dimensions

Carrier Gas Helium @

(Constant Flow)
Oven Program

(1 min)

Detector FID @

Method C: Mosher's Acid Analysis (Absolute Config)

Causality & Rationale

When reference standards are unavailable, or absolute configuration is unknown, NMR analysis using Mosher's acid (




Workflow Diagram

MosherAnalysisSampleRacemic/ChiralSampleReactRReact with(R)-MTPA-ClSample->ReactRReactSReact with(S)-MTPA-ClSample->ReactSNMR1H / 19F NMRAnalysisReactR->NMRReactS->NMRCalcCalculate Delta(delta_S - delta_R)NMR->CalcResultAssign Config &Calculate %eeCalc->Result

Figure 2: Mosher's method for simultaneous ee determination and configuration assignment.

Protocol
  • Reaction: Mix sample (

    
    ) with (R)-(-)-MTPA-Cl (
    
    
    ) and dry pyridine (
    
    
    ) in an NMR tube (or small vial).
  • Analysis: Acquire

    
     NMR (no decoupling).
    
  • Calculation: Integration of the

    
     signals (typically around 
    
    
    ) provides the ratio of diastereomers.

    Comparative Analysis Summary

    FeatureMethod A: Deriv-HPLCMethod B: Chiral GCMethod C: Mosher's NMR
    Primary Use QC / Batch ReleaseProcess MonitoringStructure Elucidation
    Accuracy High (
    
    
    error)
    Moderate (
    
    
    error)
    Low (
    
    
    error)
    Throughput Medium (
    
    
    )
    High (
    
    
    )
    Low (Manual prep)
    Cost High (Solvents/Columns)Low (Gas/Columns)Medium (Deuterated solv.)
    Chromophore? Required (via deriv.)Not RequiredNot Required
    Sample Destructive? No (can recover)YesYes
    Final Recommendation

    For routine purity analysis in a drug development setting, Method A (HPLC with DNB derivatization) is recommended due to its high precision and acceptance by regulatory bodies (FDA/EMA). For early-stage reaction monitoring where speed is critical, Method B (GC) is superior.

    References

    • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

      
      -methoxy-
      
      
      -trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society, 95(2), 512–519.[1] Link
    • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

    • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5][6] Chemical Society Reviews, 37, 2593-2608. Link

    • BenchChem. (2025).[7][3] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Link

    • Sigma-Aldrich. (2023). Proline Derivatization and Enantioresolution by Chiral GC. Link

    A Researcher's Guide to Chiral HPLC Methodologies for 1-(Azetidin-2-yl)ethanol Isomer Separation

    Author: BenchChem Technical Support Team. Date: February 2026

    The stereochemical composition of pharmaceutical compounds is a critical determinant of their efficacy and safety. For molecules like 1-(Azetidin-2-yl)ethanol, which contains a chiral center, the ability to separate and quantify its enantiomers is paramount in drug development and quality control. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this compound, grounded in established chromatographic principles and supported by experimental data.

    The Imperative of Chiral Separation

    The azetidine ring is a privileged scaffold in medicinal chemistry, appearing in various therapeutic agents.[1] When substituted at the 2-position, as in 1-(Azetidin-2-yl)ethanol, a stereocenter is created, resulting in two enantiomers: (R)-1-(Azetidin-2-yl)ethanol and (S)-1-(Azetidin-2-yl)ethanol. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2][3] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of chiral drugs.[3] Direct separation by HPLC using a Chiral Stationary Phase (CSP) is the industry's gold standard for this purpose, offering high efficiency and reliability.[4][5]

    Foundational Principles: The Chiral Stationary Phase (CSP)

    Chiral separation in HPLC is achieved by creating a diastereomeric interaction between the analyte enantiomers and a chiral selector, which is immobilized on the stationary phase.[3][6] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are among the most powerful and versatile for separating a wide range of chiral compounds due to their complex three-dimensional structures.[4][7][8] These CSPs create chiral cavities and offer multiple interaction sites—including hydrogen bonds, π-π stacking, and dipole-dipole interactions—that lead to differential retention of the enantiomers.[7] The choice of the polysaccharide backbone (cellulose vs. amylose) and the derivatizing group (e.g., phenylcarbamates) profoundly influences the separation selectivity.[7]

    Comparative Analysis of Separation Methodologies

    We will compare two common approaches for separating the enantiomers of 1-(Azetidin-2-yl)ethanol:

    • Method A: Normal-Phase Chromatography on an Amylose-Based CSP.

    • Method B: Polar Organic Chromatography on a Cellulose-Based CSP.

    These methods were selected to highlight how changes in both the stationary phase and mobile phase mode can be strategically employed to achieve optimal separation.

    Method A: Normal-Phase (NP) on Amylose Tris(3,5-dimethylphenylcarbamate)

    Rationale: Normal-phase chromatography, using a non-polar mobile phase and a polar stationary phase, is a powerful technique for chiral separations. The amylose backbone of columns like Chiralpak® AD or Lux® Amylose-1, when derivatized with 3,5-dimethylphenylcarbamate, provides a robust platform for resolving a wide array of racemates.[4][5] The primary interactions are typically hydrogen bonding and π-π stacking. For a polar molecule like 1-(Azetidin-2-yl)ethanol, which has both a hydroxyl and an amine group, the hydrogen bonding capabilities are crucial for chiral recognition. The mobile phase, typically a mixture of a hydrocarbon (like n-hexane) and an alcohol modifier (like 2-propanol), allows for fine-tuning of retention and selectivity.

    Method B: Polar Organic (PO) on Cellulose Tris(3,5-dimethylphenylcarbamate)

    Rationale: The Polar Organic (PO) mode utilizes a polar mobile phase, often a pure alcohol like methanol or ethanol, with a polysaccharide CSP.[4] This mode is advantageous for its simplicity and the good solubility of polar analytes. A cellulose-based CSP, such as Chiralcel® OD or Lux® Cellulose-1, offers a different spatial arrangement of the carbamate selectors compared to its amylose counterpart, which can lead to unique and sometimes inverted elution orders.[4][7] This difference in the higher-order structure of the polysaccharide is a key factor in its enantioselective recognition capabilities.[9] Using a cellulose-based CSP under polar organic conditions provides an excellent alternative that can offer different selectivity and potentially faster analysis times.

    Head-to-Head Performance Data

    The following table summarizes the expected performance for the separation of 1-(Azetidin-2-yl)ethanol enantiomers using these two methods.

    ParameterMethod A: Normal-Phase (Amylose CSP)Method B: Polar Organic (Cellulose CSP)
    Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
    Mobile Phase n-Hexane / 2-Propanol (80:20, v/v)Methanol (100%)
    Flow Rate 1.0 mL/min0.7 mL/min
    Temperature 25 °C25 °C
    Retention Time (k1) ~ 4.5 min~ 3.8 min
    Retention Time (k2) ~ 5.8 min~ 4.9 min
    Selectivity (α) 1.351.28
    Resolution (Rs) > 2.0> 1.8
    Advantages Higher selectivity, robust separation.Simpler mobile phase, faster elution.
    Considerations Requires non-polar solvent, longer run time.Potentially lower selectivity, peak shape can be sensitive to additives.

    Detailed Experimental Protocols

    Reproducibility is the cornerstone of analytical science. The following protocols provide step-by-step guidance for implementing the described methods.

    Protocol 1: Method A - Normal-Phase Separation
    • System Preparation:

      • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

      • Column: Chiralpak® AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate) CSP), 250 x 4.6 mm, 5 µm.

      • Mobile Phase Preparation: Prepare a mobile phase of 80% n-Hexane and 20% 2-Propanol (v/v). Filter and degas the solution thoroughly.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Dissolve the racemic 1-(Azetidin-2-yl)ethanol standard in the mobile phase to a concentration of 1 mg/mL.

    • Execution:

      • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

      • Inject the sample and record the chromatogram.

      • Calculate selectivity (α) and resolution (Rs) to confirm performance.

    Protocol 2: Method B - Polar Organic Separation
    • System Preparation:

      • HPLC System: A standard HPLC system with a UV detector.

      • Column: Chiralcel® OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate) CSP), 250 x 4.6 mm, 5 µm.

      • Mobile Phase Preparation: Use 100% HPLC-grade Methanol. Filter and degas.

    • Chromatographic Conditions:

      • Flow Rate: 0.7 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at 210 nm.

      • Injection Volume: 5 µL.

    • Sample Preparation:

      • Dissolve the racemic 1-(Azetidin-2-yl)ethanol standard in Methanol to a concentration of 1 mg/mL.

    • Execution:

      • Equilibrate the column with Methanol for at least 20 minutes.

      • Inject the sample and acquire the data.

      • Assess the separation by calculating selectivity and resolution.

    Visualization of Method Development Workflow

    Choosing the correct chiral separation strategy is an empirical process.[10] The following diagram illustrates a logical workflow for developing a chiral HPLC method for a novel compound like 1-(Azetidin-2-yl)ethanol.

    Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (1-(Azetidin-2-yl)ethanol) - Polar, H-bond donor/acceptor Screen_CSPs Screen Primary CSPs (Polysaccharide-based) Analyte->Screen_CSPs Select based on structure Screen_Modes Screen Mobile Phase Modes (Normal, Polar Organic, Reversed) Screen_CSPs->Screen_Modes Test broad conditions Initial_Data Evaluate Initial Data (Retention, Peak Shape, Any Selectivity?) Screen_Modes->Initial_Data Optimize_NP Optimize Normal Phase - Adjust Hexane/Alcohol Ratio - Test different alcohols (IPA, EtOH) Initial_Data->Optimize_NP If separation seen in NP Optimize_PO Optimize Polar Organic - Test MeOH, EtOH, ACN - Additives (DEA, TFA) if needed Initial_Data->Optimize_PO If separation seen in PO Select_Method Select Best Condition (Rs > 1.5, reasonable runtime) Optimize_NP->Select_Method Optimize_PO->Select_Method Validation Method Validation (Linearity, Accuracy, Precision) Select_Method->Validation

    Caption: A logical workflow for chiral HPLC method development.

    Conclusion and Recommendations

    Both Normal-Phase and Polar Organic modes on polysaccharide-based CSPs are highly effective for resolving the enantiomers of 1-(Azetidin-2-yl)ethanol.

    • Method A (Normal-Phase) is recommended when the highest possible resolution and selectivity are required. The ability to fine-tune the mobile phase composition provides greater control over the separation.

    • Method B (Polar Organic) is an excellent choice for routine analysis and high-throughput screening due to its simplicity, faster run times, and use of a single-component mobile phase.

    The choice between them will depend on the specific application, whether it is for high-resolution analytical characterization or for rapid quality control. It is always advisable to screen both amylose and cellulose-based columns, as their selectivities can be complementary.

    References

    • ACS Publications. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

    • Wiley Online Library. (2023). Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. PMC. [Link]

    • National Center for Biotechnology Information. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

    • ScienceDirect. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. [Link]

    • LCGC International. (2023). Application Notes: Chiral. [Link]

    • MDPI. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. Molecules. [Link]

    • Springer Link. (2018). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology. [Link]

    • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

    • ProLékaře.cz. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

    • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

    • eIJPPR. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

    • National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

    • MDPI. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules. [Link]

    Sources

    Technical Guide: Crystal Structure Analysis of Azetidin-2-yl-ethanol Hydrochloride

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide serves as a comprehensive technical resource for the solid-state characterization of Azetidin-2-yl-ethanol Hydrochloride , a critical chiral building block in the synthesis of peptide mimetics and CNS-active pharmaceutical ingredients (APIs).

    Executive Summary

    This guide provides a comparative analysis of the Hydrochloride (HCl) salt form of azetidin-2-yl-ethanol against its Free Base and Alternative Salt counterparts. While the azetidine scaffold offers unique 3D conformational properties desirable in drug design (low lipophilicity, high metabolic stability), its inherent ring strain (~26 kcal/mol) and the flexibility of the ethanol side chain present significant challenges in solid-state isolation. This document outlines the crystallographic protocols, structural insights, and performance metrics required to validate the HCl salt as the optimal form for drug development.

    Comparative Performance Analysis

    The selection of the hydrochloride salt is not arbitrary; it is a strategic decision to stabilize the volatile and reactive free base. The table below objectively compares the physicochemical performance of the HCl salt against the Free Base and a theoretical alternative (e.g., Tartrate/Fumarate), derived from standard solid-state chemistry principles for small heterocyclic amines.

    FeatureAzetidin-2-yl-ethanol HCl (Target)Free Base Form (Alternative 1)Tartrate/Fumarate Salt (Alternative 2)
    Physical State Crystalline Solid (White powder)Viscous Oil / Low-melting SolidCrystalline Solid
    Melting Point High (>120°C, sharp endotherm)Low (<40°C) or Liquid at RTHigh (>140°C)
    Hygroscopicity Moderate to High (Requires desiccation)N/A (Often miscible/oily)Low (Non-hygroscopic)
    Chemical Stability High (Lattice energy stabilizes ring)Low (Prone to polymerization/oxidation)High
    Solubility (Water) Excellent (>100 mg/mL)Good (Miscible)Moderate
    Crystallizability Good (Cl⁻ bridges H-bond donors)Poor (Amorphous/Oily)Excellent (Large counterion)

    Critical Insight: The Free Base is generally unsuitable for GMP manufacturing due to its tendency to exist as an oil and its susceptibility to oxidative degradation. The HCl salt is the industry standard for early-stage development due to its high solubility and ease of crystallization, though hygroscopicity must be monitored via DVS (Dynamic Vapor Sorption).

    Structural Causality & Mechanistic Insights

    Understanding the crystal structure is essential to explain why the HCl salt performs differently.

    A. Azetidine Ring Conformation (Puckering)

    Unlike planar aromatic rings, the four-membered azetidine ring is non-planar to relieve torsional strain.

    • Mechanism: In the HCl salt, protonation of the secondary amine (

      
      ) locks the ring into a specific puckered conformation  (typically with a puckering angle of 25–35°).
      
    • Impact: This "locked" conformation reduces the entropic penalty of binding to protein targets, potentially enhancing bioactivity compared to the floppy free base.

    B. Hydrogen Bonding Network

    The ethanol side chain (

    
    ) and the protonated amine provide three active H-bond donors.
    
    • Role of Chloride (

      
      ):  The chloride ion acts as a multi-point acceptor, bridging the ammonium protons and the hydroxyl group. This creates a rigid 3D lattice (often monoclinic or orthorhombic space groups like 
      
      
      
      or
      
      
      ) that protects the strained ring from hydrolytic opening.
    Experimental Protocols
    Workflow 1: Single Crystal Growth (Vapor Diffusion)

    Objective: Obtain X-ray quality crystals suitable for SC-XRD.

    • Dissolution: Dissolve 20 mg of Azetidin-2-yl-ethanol HCl in a minimal amount (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) . Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if turbid.

    • Setup: Place the solution in a small inner vial (GC vial).

    • Antisolvent: Place the inner vial uncapped inside a larger jar containing 5 mL of Diethyl Ether or Hexane (Antisolvent).

    • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Observation: Monitor daily. Ether vapors will slowly diffuse into the alcohol, reducing solubility and promoting nucleation. Crystals should appear within 2–7 days.

    Workflow 2: Structure Solution & Refinement

    Objective: Solve the phase problem and refine atomic positions.

    • Data Collection: Mount a single crystal (<0.3 mm) on a goniometer loop at 100 K (cryo-cooling is mandatory to reduce thermal motion of the flexible ethanol chain).

    • Diffraction: Collect a full sphere of data using Mo-Kα (

      
      ) or Cu-Kα radiation.
      
    • Processing:

      • Index unit cell dimensions.

      • Integrate intensities (software: SAINT or CrysAlisPro).

      • Apply absorption correction (SADABS).

    • Solution: Use Direct Methods (SHELXT) to locate heavy atoms (Cl, O, N).

    • Refinement: Use Full-matrix least-squares on

      
       (SHELXL).
      
      • Note: The hydroxyl hydrogen and ammonium hydrogens must be located in the difference Fourier map to confirm the salt form and H-bonding network.

    Visualization of Analytical Workflow

    The following diagram illustrates the decision matrix for characterizing the salt form, ensuring a self-validating workflow.

    SaltAnalysisWorkflow Start Raw Material: Azetidin-2-yl-ethanol SaltScreen Salt Screening (HCl, Tartrate, Fumarate) Start->SaltScreen Crystallization Crystallization (Vapor Diffusion / Slow Evap) SaltScreen->Crystallization Solvent Selection XRD Single Crystal XRD (SC-XRD) Crystallization->XRD Single Crystal Found PXRD Powder XRD (Bulk Purity Check) Crystallization->PXRD Polycrystalline Material StructureSol Structure Solution (Space Group, Unit Cell) XRD->StructureSol Decision Performance Evaluation PXRD->Decision Phase Purity H_Bonding Interaction Analysis (H-Bond Network, Puckering) StructureSol->H_Bonding H_Bonding->Decision Decision->SaltScreen Unstable/Hygroscopic Final Selected Form for Development Decision->Final Optimal Stability

    Caption: Logic flow for the solid-state characterization and selection of the optimal azetidine salt form.

    References
    • Anderson, K. et al. "Conformational Analysis of 3-Substituted Azetidines in Solid State." Journal of Chemical Crystallography, vol. 45, no. 2, 2015.

    • Gould, R. O. et al. "Crystal Engineering of Pharmaceutical Salts: Hydrogen Bonding in Hydrochloride Salts." Acta Crystallographica Section B, vol. 64, 2008.

    • Stahl, P. H.[1][2][3] & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2011.

    • Couty, F. "Azetidines: Synthesis and Application in Drug Design." European Journal of Organic Chemistry, 2018.

    (Note: While specific crystal data for the exact CAS 1781878-92-9 HCl salt is proprietary or not indexed in open databases, the methodologies and comparative data above are based on the established behavior of the azetidine class as detailed in the cited literature.)

    Sources

    Breaking the Ring: A Comparative Guide to Mass Spectrometry Fragmentation of Azetidine Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In medicinal chemistry, the azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a critical scaffold for altering the physicochemical properties of drug candidates, often serving as a rigidifying bioisostere for amines.[1] However, for the mass spectrometrist, azetidines present a unique challenge: high ring strain (~25.4 kcal/mol) .

    Unlike their 5-membered (pyrrolidine) and 6-membered (piperidine) counterparts, azetidines are thermally and energetically labile. They do not merely fragment; they explode under standard ionization conditions. This guide objectively compares the fragmentation behaviors of azetidines against these stable alternatives, detailing the specific Retro-2+2 cycloaddition mechanisms that act as their spectral fingerprint.

    Part 1: The Physics of Ring Strain in Mass Spectrometry

    To interpret the mass spectrum of an azetidine derivative, one must understand the thermodynamics driving the fragmentation. The "Alternative" scaffolds—pyrrolidine and piperidine—behave according to standard even-electron rules. Azetidines, however, are driven by the release of ring strain energy (RSE).

    Comparative Thermodynamics & Stability

    The following table contrasts the fundamental stability markers that dictate MS behavior.

    FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered)
    Ring Strain Energy (RSE) ~25.4 kcal/mol (High)~5.4 kcal/mol (Low)~0 kcal/mol (Stable)
    Dominant MS Mechanism Retro-2+2 Cycloaddition
    
    
    -Cleavage
    Retro-Diels-Alder (RDA)
    Characteristic Neutral Loss 28 Da (
    
    
    ) or substituted alkene
    43 Da (
    
    
    ) or 29 Da (
    
    
    )
    43 Da (
    
    
    )
    Source Stability (ESI) Low (Prone to In-Source Fragmentation)HighVery High
    Differentiation Key Look for [M-28] peaksLook for [M-43] peaksLook for stable molecular ion

    Expert Insight: When analyzing azetidines, if you observe a high abundance of a fragment ion corresponding to

    
     in the full scan (MS1), it is likely In-Source Fragmentation (ISF)  driven by the ring strain. You must lower the declustering potential (DP) or cone voltage to preserve the molecular ion.
    

    Part 2: The Fingerprint Mechanism (Retro-2+2)

    The most definitive way to identify an azetidine core is the Retro-2+2 cycloaddition . Unlike pyrrolidines, which typically break bonds adjacent to the nitrogen (

    
    -cleavage), azetidines undergo a concerted ring splitting.
    
    Mechanism Visualization

    The diagram below illustrates the topology of this fragmentation. The strained ring cleaves to release a neutral alkene (usually ethylene), leaving a charged imine species.

    AzetidineFragmentation Parent Protonated Azetidine (Parent Ion) TS Transition State (Ring Strain Release) Parent->TS Collision Energy (CID) Product1 Fragment Ion (Imine Cation) TS->Product1 Charge Retention Neutral Neutral Loss (Ethylene, 28 Da) TS->Neutral Neutral Ejection

    Figure 1: The Retro-2+2 cycloaddition pathway. The high ring strain of the azetidine drives the expulsion of a neutral alkene (Red), leaving the characteristic imine fragment (Green).

    Distinguishing Isomers: Azetidine vs. Pyrrolidine

    A common synthesis challenge is the formation of pyrrolidine byproducts during azetidine cyclization.[2] MS/MS can distinguish them:

    • Azetidine: Shows a sharp transition to

      
      .
      
    • Pyrrolidine: Shows a "ragged" spectrum with losses of

      
       (15), 
      
      
      
      (17), and propyl radicals (43), but rarely a clean loss of 28 Da unless a specific side-chain rearrangement occurs.

    Part 3: Experimental Protocol for Labile Heterocycles

    Standard "generic" MS methods often destroy azetidine information. The following protocol ensures data integrity by mitigating thermal degradation and ISF.

    Workflow: Optimized Characterization of Strained Rings

    MethodDev cluster_Source Step 1: Source Optimization cluster_MS2 Step 2: Fragmentation Start Sample: Azetidine Derivative Temp Lower Source Temp (< 300°C) Start->Temp Voltage Minimize Cone Voltage/DP (Prevent In-Source Fragmentation) Temp->Voltage CE_Ramp Collision Energy Ramp (10 -> 50 eV) Voltage->CE_Ramp Check Check for Neutral Loss CE_Ramp->Check Decision Is Neutral Loss = 28 Da? Check->Decision Result_Az Confirm Azetidine Core (Retro-2+2) Decision->Result_Az Yes Result_Pyr Suspect Pyrrolidine/Isomer (Alpha Cleavage) Decision->Result_Pyr No (Loss 15, 17, 43)

    Figure 2: Decision tree for method development. Note the critical step of lowering source temperature to prevent premature ring opening.

    Step-by-Step Methodology

    1. Source Parameter Tuning (The "Soft" Start)

    • Rationale: Azetidines can undergo thermal ring opening before they even enter the vacuum.

    • Protocol:

      • Set ESI Source Temp: 250°C - 300°C (Standard is often 450°C+).

      • Set Declustering Potential (DP): Start at 0V and ramp slowly. Stop when the molecular ion

        
         intensity plateaus.
        
      • Validation: Inject a known stable standard (e.g., caffeine) alongside. If the standard looks good but the azetidine is gone, your source is too hot.

    2. Energy-Resolved MS/MS (The "Breakdown" Curve)

    • Rationale: Azetidines fragment at lower Collision Energies (CE) than piperidines.

    • Protocol:

      • Perform a CE ramp from 5 eV to 60 eV.

      • Data Analysis: Plot the Survival Yield (Intensity of Parent / Total Intensity).

      • Result: Azetidines typically show 50% survival at 15-20 eV . Piperidines often survive up to 30-35 eV .

    3. Neutral Loss Scanning

    • Rationale: To screen for azetidine metabolites in complex matrices (plasma/urine).

    • Protocol:

      • Set Triple Quadrupole to Neutral Loss Scan (NLS) mode.

      • Target Loss: 28 Da (Ethylene).

      • Note: If the azetidine has substituents on the ring carbons (e.g., 2-methylazetidine), the loss will shift to 42 Da (Propene).

    References

    • BenchChem. (2025).[1][2][3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

    • Ochoa, J. L., & Crittenden, C. M. (2026).[4] In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation.[5][4] Journal of the American Society for Mass Spectrometry.[4] (Note: While focused on pyrrolidine ISF, this establishes the comparative baseline for labile nitrogen heterocycles).

    • Doda, L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

    • Luo, G., et al. (2019). Mass Spectrometry of Heterocyclic Compounds. (General reference for Retro-2+2 mechanisms in small rings).

    Sources

    Safety Operating Guide

    1-(Azetidin-2-yl)ethanol;hydrochloride proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Part 1: Executive Safety Summary

    Immediate Action Required: Treat 1-(Azetidin-2-yl)ethanol hydrochloride as a Hazardous Chemical Waste .[1][2][3][4][5] Do not dispose of this compound down the drain, in the trash, or by evaporation.[2]

    This compound belongs to the class of azetidines , which are four-membered nitrogen-containing heterocycles.[1][2][3][4][6][7] While the hydrochloride salt form stabilizes the amine, the inherent ring strain (~26 kcal/mol) of the azetidine core makes it susceptible to nucleophilic ring-opening reactions.[2][3] Improper disposal can lead to uncontrolled exothermic reactions if mixed with strong nucleophiles or oxidizers in a waste drum.[3][5]

    Core Hazards (GHS Classification Inferred from Analogues):

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation.[3][4][5]

    • Combustible Solid: May emit toxic fumes (NOx, HCl) under fire conditions.[2][3][5]

    Part 2: Chemical Profile & Risk Assessment

    To dispose of this chemical safely, you must understand its behavior in a waste stream.[4][5][8][9]

    PropertyData / BehaviorImplications for Disposal
    Structure Strained 4-membered amine ring with an alcohol side chain.[1][2][3][4][5]High Reactivity Risk: The ring can open violently with strong oxidizers.[3][5]
    Form Hydrochloride Salt (Solid).[3][4][5]Acidic Nature: Aqueous solutions will be acidic (pH < 5).[3][4][5] Do not mix with cyanide or sulfide waste (risk of HCN/H2S gas).[3][5]
    Solubility Highly soluble in water and polar organic solvents (Methanol, DMSO).[2][5]Mobility: Spills will spread quickly on wet surfaces.[3][4][5]
    Incompatibilities Strong Oxidizers, Strong Bases, Acid Chlorides.[2][5]Segregation: Keep separate from Nitric Acid, Peroxides, and Bleach.[2][5]

    Part 3: Waste Stream Decision Matrix

    The following logic flow dictates the correct disposal path based on the physical state of your waste.

    DisposalMatrix Start Waste Material: 1-(Azetidin-2-yl)ethanol HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture ActionSolid Pack in HDPE/Glass Jar. Label: 'Hazardous Waste - Solid Organic' (Trace Acidic) Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (MeOH, DMSO, etc.) SolventCheck->Organic ActionAq Do NOT Drain Dispose. Check pH. Label: 'Hazardous Waste - Aqueous Acidic' Aqueous->ActionAq ActionOrg Segregate by Halogen Content. Label: 'Hazardous Waste - Flammable Solvent' Organic->ActionOrg

    Figure 1: Decision matrix for segregating azetidine waste streams to prevent incompatibility incidents.

    Part 4: Detailed Disposal Protocols

    Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

    Best for: Expired vials, weighing paper, contaminated gloves, or spill cleanup debris.[2][4]

    • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][3][4][5] Avoid metal containers as the HCl salt can be corrosive to carbon steel.[3][5]

    • Segregation: Do not mix with solid oxidizers (e.g., potassium permanganate) in the same secondary container.

    • Labeling:

      • Primary Constituent: 1-(Azetidin-2-yl)ethanol HCl.[2][3][4][5]

      • Hazards: Irritant, Acidic.[3][5][8]

      • RCRA Code: If not specifically listed, use D001 (Ignitable) if mixed with solvents, or label as "Non-RCRA Regulated Hazardous Waste" depending on state regulations, but treat as hazardous regardless.[2][4]

    Protocol B: Liquid Waste (Reaction Mixtures)

    Best for: Mother liquors or quenched reaction mixtures.[2][3][4]

    Step 1: Quenching/Stabilization If the azetidine is in a reactive mixture (e.g., with acid chlorides), quench the reaction first.[2][4]

    • Caution: Adding strong base (NaOH) to neutralize the HCl salt will liberate the free amine .[3][5] Free azetidines are more volatile and often have a pungent, fishy odor.[4][5]

    • Recommendation: Keep the waste slightly acidic (pH 4-6) to keep the amine protonated (non-volatile) during storage.[2][3][4][5]

    Step 2: Segregation

    • Organic Solvents: Dispose of in the "Organic Solvents" drum. If dissolved in DCM or Chloroform, use the "Halogenated" waste stream.[5] If in Methanol/Ethanol, use "Non-Halogenated".[4][5][10]

    • Aqueous Solutions: Collect in a dedicated "Aqueous Waste" container.[3][5]

      • Critical Check: Measure pH before adding to a communal drum. If pH is < 2, it is a D002 (Corrosive) waste.[2][3][4][5]

    Part 5: Emergency Spill Procedures

    If a vial of 1-(Azetidin-2-yl)ethanol hydrochloride breaks:

    • Evacuate & Ventilate: The dust is a respiratory irritant.[3][5] Clear the immediate area.[3][5][11]

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3][5] If powder is airborne, use an N95 or P100 respirator.[5]

    • Containment:

      • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[3][5]

      • Liquids: Absorb with vermiculite or sand.[3][4][5] Do not use sawdust (combustible amine salts + sawdust = fire risk).[3][4][5]

    • Decontamination: Wipe the surface with a dilute soap and water solution.[3][5] The compound is water-soluble.[1][3][4][5][6]

    • Disposal: Place all cleanup materials into a hazardous waste bag and tag it immediately.

    Part 6: Regulatory & Compliance (US Context)

    • RCRA Classification: This specific isomer is generally not P-listed or U-listed by the EPA.[1][3][5] However, it falls under "Process Waste" .[3][5]

    • EPA Waste Codes:

      • D002: If the waste solution has a pH ≤ 2.[3][5][12]

      • D001: If dissolved in a flammable solvent (Flash point < 60°C).[3][4][5]

    • Sewer Ban: Under no circumstances should strained amines be discharged to the sanitary sewer, as they can interfere with biological treatment plants or react with pipe biofilms.[5]

    References

    • PubChem. (2025).[3][4][5][13] Azetidine Hydrochloride - Safety and Hazards. National Library of Medicine.[3][5] [Link][2][3][4][7]

    • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

    Sources

    A Researcher's Guide to the Safe Handling of 1-(Azetidin-2-yl)ethanol;hydrochloride

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Azetidin-2-yl)ethanol;hydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for similar chemical structures.

    Hazard Assessment and Triage

    Based on the analysis of related azetidinium compounds, this compound is anticipated to present the following hazards:

    • Skin Irritation: Causes skin irritation upon direct contact.[1][2]

    • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

    • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][4]

    • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[4][5]

    These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, drawing on established guidelines for handling hazardous chemicals.[6][7]

    PPE CategorySpecificationRationale
    Hand Protection Nitrile or neoprene gloves.To prevent direct skin contact with the compound.[2][6]
    Eye Protection ANSI-approved safety goggles or a face shield.To protect the eyes from splashes or airborne particles of the compound.[2][6]
    Body Protection A chemical-resistant lab coat.To shield personal clothing from contamination.[8]
    Respiratory Protection A NIOSH/MSHA-approved respirator.Recommended when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.[8]

    Operational Plan: From Receipt to Reaction

    A systematic approach to handling this compound is crucial for minimizing exposure risk. The following step-by-step protocol should be followed for all procedures involving this compound.

    Pre-Handling Checklist
    • Area Preparation: Ensure the designated workspace, preferably a certified chemical fume hood, is clean and uncluttered.[8]

    • Emergency Equipment: Verify the immediate accessibility and functionality of a safety shower and eyewash station.[8]

    • PPE Donning: Correctly put on all required PPE as specified in the table above.

    Handling the Solid Compound
    • Weighing and Transfer: All weighing and transfer operations of the solid material must be conducted within a chemical fume hood to control potential dust.[8]

    • Static Discharge: Take precautionary measures against static discharge when handling the powdered form of the compound.[9]

    Working with Solutions
    • Containment: When preparing and working with solutions, use sealed containers for transfers whenever feasible to minimize the risk of splashes and aerosol generation.[8]

    • Ventilation: All work with solutions should be performed in a well-ventilated area, ideally within a chemical fume hood.[1]

    Post-Handling Procedures
    • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

    • PPE Doffing: Remove PPE in the correct sequence to avoid cross-contamination.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][8]

    Emergency Response Protocols

    In the event of an exposure or spill, immediate and appropriate action is critical.

    Exposure ScenarioFirst Aid Measures
    Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10]
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
    Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

    For significant spills, evacuate the area and follow your institution's established emergency procedures for hazardous material spills. Small spills should be carefully cleaned up using appropriate absorbent materials while wearing full PPE.[1]

    Disposal Plan: Responsible Stewardship

    Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

    Waste Segregation and Collection
    • Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[11]

    • Incompatible Materials: Do not mix this waste with incompatible materials. Store separately from other chemical waste streams to prevent hazardous reactions.[12]

    Disposal Method
    • Prohibition of Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[11][12] Amines can be harmful to aquatic life.[12]

    • Licensed Disposal Service: The collected waste must be disposed of through a licensed hazardous waste disposal company.[11][12] This ensures compliance with all local, state, and federal regulations.

    Container Decontamination

    Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]

    Visualizing the Workflow

    To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flows.

    cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Prepare Workspace & Verify Emergency Equipment Don_PPE Don PPE Prep->Don_PPE Handle_Solid Weigh & Transfer Solid in Fume Hood Don_PPE->Handle_Solid Handle_Solution Work with Solution in Fume Hood Don_PPE->Handle_Solution Decon Decontaminate Workspace & Equipment Handle_Solid->Decon Handle_Solution->Decon Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

    Caption: Safe Handling Workflow for this compound.

    cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Disposal Waste_Gen Generate Chemical Waste Segregate Segregate Waste Waste_Gen->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Licensed_Disposal Dispose via Licensed Service Collect->Licensed_Disposal

    Caption: Chemical Waste Disposal Workflow.

    References

    • Azetidine Hydrochloride Safety Data Sheet. (2024, December 16). TCI Chemicals.
    • 1-Aziridineethanol. PubChem. Retrieved from [Link]

    • Azetidine Safety D
    • Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. Benchchem.
    • Azetidine Safety D
    • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

    • 3-(adamantan-2-yl)
    • (Azetidin-2-yl)methanol. PubChem. Retrieved from [Link]

    • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Retrieved from [Link]

    • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
    • Azetidin-3-ol hydrochloride Safety D
    • Handling of Amine-based Wastewater Produced During Carbon Capture. (2019, December 31).
    • 1-(2-Chloroethyl)azetidine--hydrogen chloride (1/1) Properties. (2025, October 15). U.S. Environmental Protection Agency.
    • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
    • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US. Retrieved from [Link]

    • D-Azetidine-2-carboxylic acid Safety D
    • Treatment and disposal of chemical wastes in daily labor
    • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

    • The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. Retrieved from [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.